molecular formula C13H14N2O2 B12271803 (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No.: B12271803
M. Wt: 230.26 g/mol
InChI Key: SFCZUCPTDYRUIK-NSHDSACASA-N
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Description

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid ( 1260607-59-7) is a chiral piperidine carboxamide derivative with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . The compound features a cyano group and a carboxylic acid functional group on a piperidine scaffold, making it a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. This compound is a key enantiomer of the piperidine carboxamide class. Scientific literature indicates that the (S)-enantiomer of related piperidine carboxamide compounds demonstrates significant biological activity and is of high interest in drug discovery efforts. For instance, research has identified analogs within this chemical series as potent and selective inhibitors of the Plasmodium falciparum proteasome, showing promising anti-malarial efficacy in mouse models and a low propensity for generating resistance . The (S)-configuration is often critical for activity, as studies have shown it can be up to 100-fold more potent than its (R)-enantiomer counterpart . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-quality intermediate in their exploration of new therapeutic agents, particularly in infectious disease and mechanism-of-action studies.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)/t11-/m0/s1

InChI Key

SFCZUCPTDYRUIK-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States
Foundational & Exploratory

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Executive Summary: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This molecule incorporates three key pharmacophoric elements: a stereochemically defined piperidine ring, a metabolically stable cyanophenyl group, and a versatile carboxylic acid handle. The piperidine scaffold is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and bioavailability.[1][2] The cyanophenyl moiety serves as a potent hydrogen bond acceptor and a bioisostere for other functional groups, often contributing to enhanced target affinity and metabolic stability.[] This guide provides a comprehensive overview of the compound's chemical properties, a proposed synthetic protocol based on established methodologies, predicted spectroscopic data for characterization, and an expert perspective on its application in the design of novel therapeutics.

Physicochemical and Structural Properties

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a derivative of (S)-nipecotic acid, a known GABA uptake inhibitor.[4] Its structural complexity offers a platform for developing compounds with high target specificity. The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂O₂[5]
Molecular Weight 230.267 g/mol [5]
IUPAC Name (3S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid-
CAS Number Not explicitly assigned; Racemate is 162997-21-9[5]
Appearance Predicted to be a solid at room temperature.[5]
Chirality Contains one stereocenter (S-configuration) at the C3 position.-
Core Scaffolds Piperidine, Benzonitrile-

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the coupling of a chiral piperidine precursor with an activated aromatic ring.[6]

Reaction Scheme:

(S)-Piperidine-3-carboxylic acid ethyl ester + 4-Fluorobenzonitrile → (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid ethyl ester → (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Step-by-Step Methodology:

Part A: N-Arylation

  • Reagent Preparation: To a solution of (S)-piperidine-3-carboxylic acid ethyl ester (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add 4-fluorobenzonitrile (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) (2.5 eq) or a strong inorganic base like potassium carbonate (K₂CO₃) (3.0 eq). The base is crucial for deprotonating the secondary amine of the piperidine, activating it for nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester product. Purification can be achieved by column chromatography on silica gel.

Part B: Saponification (Ester Hydrolysis)

  • Hydrolysis: Dissolve the purified (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid ethyl ester from the previous step in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

Synthesis Workflow Diagram

G cluster_0 Part A: N-Arylation cluster_1 Part B: Saponification A 1. Dissolve (S)-Piperidine-3-carboxylic acid ethyl ester & 4-Fluorobenzonitrile in DMSO B 2. Add Base (e.g., K₂CO₃) A->B C 3. Heat to 80-120°C (Monitor by LC-MS) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Purify by Column Chromatography D->E F 1. Dissolve Ester in EtOH/H₂O E->F Intermediate Ester G 2. Add NaOH (aq) F->G H 3. Stir at RT (Monitor by LC-MS) G->H I 4. Acidify with HCl to pH ~4-5 H->I J 5. Filter and Dry Product I->J G cluster_mods Potential Modifications cluster_targets Therapeutic Targets Scaffold (S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid CarboxylicAcid Carboxylic Acid (C3) - Amide Coupling - Esterification - Reduction to Alcohol Scaffold->CarboxylicAcid Diversification Points AromaticRing Cyanophenyl Ring (N1) - Bioisosteric Replacement - Substitution Pattern Change Scaffold->AromaticRing Diversification Points CNS CNS Receptors & Transporters CarboxylicAcid->CNS Targets Enzymes Enzyme Active Sites (e.g., Kinases, Proteases) CarboxylicAcid->Enzymes Targets Other Other Novel Targets CarboxylicAcid->Other Targets AromaticRing->CNS Targets AromaticRing->Enzymes Targets AromaticRing->Other Targets

Caption: Role of the title compound as a versatile scaffold.

Conclusion

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid represents a strategically designed chemical building block with high potential for modern drug discovery. Its synthesis is accessible through robust and scalable chemical methods. The combination of a chiral piperidine core, a functionalizable carboxylic acid, and an N-cyanophenyl group provides medicinal chemists with a versatile platform to generate novel chemical entities with tailored pharmacological profiles. This guide serves as a foundational resource for researchers aiming to leverage this compound in their synthetic and therapeutic programs.

References

  • PrepChem.com. Synthesis of 4-(4-Cyanophenyl)-1-[4-(methoxycarbonylmethyl)-piperidinocarbonyl]-piperidine. Available from: [Link]

  • Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Rsc.org. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • Kryshchyshyn, A., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R) - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/174173
  • Česnek, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
  • Kryshchyshyn, A., et al. (2022).
  • Jílek, J., et al. (1990). Synthesis of Piperidine Derivatives as Potential Analgetic Agents.
  • ResearchGate. Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and... Available from: [Link]

  • Vereshchagin, A. N., et al. (2023).
  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S) - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/22539454/
  • Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Moi, D., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.
  • All About Drugs. 1-(4-Cyanophenyl)piperazine. Available from: [Link]

Sources

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, a chiral derivative of nipecotic acid. While a specific CAS number for this particular enantiomer is not cataloged in major public databases, this document constructs a detailed profile based on established chemical principles and data from closely related analogs. We will explore its molecular structure, predicted physicochemical properties, a robust and logical synthetic pathway, and its potential applications in drug discovery, particularly in the field of neuropharmacology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and similar molecular scaffolds.

Introduction and Compound Identification

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal building block for designing ligands that interact with biological targets.

The subject of this guide, (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, is a derivative of the naturally occurring (S)-nipecotic acid (also known as (S)-(+)-3-Piperidinecarboxylic acid, CAS: 59045-82-8).[3] Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, which makes its derivatives prime candidates for modulating GABAergic neurotransmission—a key strategy in treating epilepsy, anxiety, and other neurological disorders.[4][5]

This specific derivative features two key modifications to the parent nipecotic acid scaffold:

  • A Phenyl Group on the Piperidine Nitrogen (N1): This transforms the secondary amine into a tertiary amine and introduces a large, lipophilic aromatic moiety. N-arylation is a common strategy to improve target-specific interactions and modify pharmacokinetic properties.

  • A Cyano Group at the 4-position of the Phenyl Ring: The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It is often used as a bioisostere for other functional groups and can be critical for binding affinity and selectivity.

Compound Details:

  • IUPAC Name: (3S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

  • Parent Chiral Precursor CAS: 59045-82-8 ((S)-Nipecotic acid)[3]

  • Molecular Formula: C₁₃H₁₄N₂O₂

  • Molecular Weight: 230.26 g/mol

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug development program, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. The data for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is not experimentally published; therefore, the following table includes calculated values and predictions based on its structure and data from parent compounds like nipecotic acid.[4]

PropertyPredicted/Calculated ValueRationale & Commentary
Molecular Formula C₁₃H₁₄N₂O₂Calculated from structure.
Molecular Weight 230.26 g/mol Calculated from atomic weights.
pKa (Acidic) ~3.5 - 4.0The carboxylic acid pKa is expected to be similar to that of nipecotic acid (predicted pKa ~3.88).[4] The electron-withdrawing nature of the N-aryl group may have a minor acid-strengthening effect.
pKa (Basic) ~2.0 - 3.0The piperidine nitrogen is significantly less basic than in nipecotic acid (~pKa 9-10) because its lone pair is delocalized into the aromatic ring, making it a weak base.
Predicted logP 1.5 - 2.0The addition of the cyanophenyl group significantly increases lipophilicity compared to nipecotic acid (XLogP3 of -2.9).[4] This enhances its potential for membrane permeability.
Aqueous Solubility Low to ModerateAs a zwitterionic compound, it may exhibit pH-dependent solubility. The increased lipophilicity suggests lower solubility in neutral water compared to the highly soluble nipecotic acid (50 mg/mL).[4]
Appearance White to off-white solidTypical for crystalline organic acids.

Synthesis and Manufacturing Workflow

The most logical and controllable method for producing the specific (S)-enantiomer of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid is to start with a commercially available chiral building block, such as (S)-1-Boc-piperidine-3-carboxylic acid (CAS: 88495-54-9).[6] This approach avoids costly and often low-yielding chiral resolution steps later in the synthesis.

The proposed synthetic pathway involves four key stages:

  • Protection (Esterification): The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with the subsequent N-arylation step.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free secondary amine.

  • N-Arylation: The secondary amine is coupled with an activated cyanophenyl ring, typically 4-fluorobenzonitrile, via a Nucleophilic Aromatic Substitution (SₙAr) reaction.

  • Deprotection (Saponification): The ester is hydrolyzed back to the carboxylic acid to yield the final product.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Arylation (SnAr) cluster_2_reagents cluster_3 Step 4: Saponification A (S)-1-Boc-piperidine-3-carboxylic acid CAS: 88495-54-9 B Methyl (S)-1-Boc-piperidine-3-carboxylate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl (S)-piperidine-3-carboxylate B->C  TFA or HCl  in DCM D Methyl (S)-1-(4-cyanophenyl)piperidine-3-carboxylate C->D E Final Product (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid D->E  1. LiOH or NaOH (aq.)  2. HCl (aq.) workup reagent1 {4-Fluorobenzonitrile} reagent2 {K₂CO₃ or DIPEA}

Caption: Proposed synthetic route for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Methyl (S)-1-Boc-piperidine-3-carboxylate

  • Suspend (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester. Causality: Esterification protects the acidic proton, preventing it from interfering with the base-mediated N-arylation. Sulfuric acid catalyzes the reaction.

Step 2: Methyl (S)-piperidine-3-carboxylate

  • Dissolve the methyl ester from Step 1 (1.0 eq) in dichloromethane (DCM, 5 volumes).

  • Add trifluoroacetic acid (TFA, 5 volumes) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The product is typically obtained as a TFA salt and can be used directly or neutralized. Causality: The Boc group is labile to strong acid, which cleaves it to release the free secondary amine.

Step 3: Methyl (S)-1-(4-cyanophenyl)piperidine-3-carboxylate

  • Dissolve the amine salt from Step 2 (1.0 eq) in dimethyl sulfoxide (DMSO, 10 volumes).

  • Add 4-fluorobenzonitrile (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer extensively with water and brine to remove DMSO. Dry over sodium sulfate and concentrate. Purify by column chromatography (silica gel). Causality: The fluorine atom on 4-fluorobenzonitrile is activated towards nucleophilic substitution by the electron-withdrawing cyano group. The base neutralizes the acid formed during the reaction and facilitates the nucleophilic attack by the piperidine nitrogen.

Step 4: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

  • Dissolve the purified ester from Step 3 (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by LC-MS. Once complete, acidify the mixture to pH ~4-5 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to yield the final product. Causality: Saponification is the base-catalyzed hydrolysis of an ester to a carboxylate salt. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.

Applications in Drug Discovery and Development

The primary rationale for synthesizing this compound is its potential as a modulator of GABAergic neurotransmission. As a derivative of nipecotic acid, it is a structural analog of GABA and is hypothesized to act as an inhibitor of GABA transporters (GATs).

Hypothesized Mechanism of Action: GABA Reuptake Inhibition GABA is the main inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs located on neurons and glial cells. By inhibiting these transporters, the concentration and residence time of GABA in the synapse are increased, leading to enhanced inhibitory signaling. This mechanism is clinically validated for the treatment of seizures.[5] The N-cyanophenyl substituent could confer selectivity for a specific GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1) or improve blood-brain barrier penetration.

Diagram: GABA Reuptake Inhibition at the Synapse

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GABA Transporter (GAT-1) GABA_R GABA Receptor Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_R Binding Target_Molecule {(S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid} Target_Molecule->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by the target molecule.

Broader Potential: The N-aryl piperidine scaffold is versatile. Similar structures have been investigated as:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: For treating inflammatory pain.[7]

  • Cathepsin K Inhibitors: For treating osteoporosis.[8]

  • Platelet Aggregation Inhibitors: As potential antithrombotic agents.[9]

Therefore, comprehensive biological screening of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is warranted to explore its full therapeutic potential beyond GABAergic modulation.

Self-Validating Experimental Protocol: pKa Determination

The acid-base dissociation constants (pKa values) are critical parameters that influence a drug's solubility, absorption, and receptor interactions. For an amphoteric compound like this, potentiometric titration is the gold standard for determination.[4]

Objective: To determine the acidic (carboxylic acid) and basic (piperidine nitrogen) pKa values.

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength. If solubility is low, a co-solvent like methanol may be used, but the results must be corrected.

  • Titration Setup: Place the solution in a temperature-controlled jacketed beaker at 25 °C. Use a calibrated pH electrode and a micro-burette filled with standardized 0.1 M HCl.

  • Basic pKa Titration: Titrate the sample solution with the 0.1 M HCl, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize. Continue well past the first equivalence point.

  • Acidic pKa Titration: In a separate experiment, titrate a fresh sample solution with standardized 0.1 M NaOH. Record the pH after each incremental addition, continuing well past the equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of titrant added for both titrations.

    • Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence point(s), which appear as peaks.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

    • The titration with NaOH will reveal the pKa of the carboxylic acid. The titration with HCl will reveal the pKa of the conjugate acid of the piperidine nitrogen.

  • Validation: The procedure is self-validating if the titration curves are smooth and show clear inflection points, and if the calculated concentration of the analyte from the titration matches the weighed amount.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226. Available at: [Link]

  • Kryshchyshyn, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(5), 2937. Available at: [Link]

  • Al-Obaid, A. M., & El-Subbagh, H. I. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

  • Pressnitz, D., et al. (2007). Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Advanced Synthesis & Catalysis, 349, 1475-1480. Available at: [Link]

  • Praliyev, K. D., et al. (2026). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available at: [Link]

  • Hwang, S. H., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. PubMed. Available at: [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221-14226. Available at: [Link]

  • PubChem. (S)-piperidine-3-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). Available at: [Link]

  • PubChem. (-)-Nipecotic acid. PubChem. Available at: [Link]

  • Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Pabel, J., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5184. Available at: [Link]

  • Le-Pa, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]

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Synthesis of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations.

Introduction and Strategic Overview

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. Its rigid piperidine core, coupled with the specific stereochemistry at the C3 position and the electronically distinct cyanophenyl moiety, makes it a sought-after scaffold for structure-activity relationship (SAR) studies. The synthesis of this molecule presents two primary challenges: the construction of the piperidine-3-carboxylic acid framework and the stereoselective introduction or resolution of the chiral center.

This guide will delineate two principal synthetic strategies to achieve the target molecule:

  • Route A: Racemic Synthesis followed by Chiral Resolution. This classical approach involves the initial non-stereoselective synthesis of the 1-(4-cyanophenyl)piperidine-3-carboxylic acid, followed by the separation of the enantiomers.

  • Route B: Asymmetric Synthesis from a Chiral Precursor. This more modern approach leverages a pre-existing chiral center in the starting material to directly synthesize the desired (S)-enantiomer, thereby avoiding a resolution step.

Route A: Racemic Synthesis and Subsequent Chiral Resolution

This pathway is often favored for its robustness and the accessibility of starting materials. It is conceptually divided into two major stages: N-arylation and chiral resolution.

Stage 1: N-Arylation of a Piperidine-3-Carboxylic Acid Derivative

The key transformation in this stage is the formation of the C-N bond between the piperidine nitrogen and the 4-cyanophenyl group. The Buchwald-Hartwig amination is a highly effective and widely used method for this purpose[1].

A common precursor for this reaction is a racemic ester of piperidine-3-carboxylic acid, such as ethyl nipecotate. The N-arylation is typically achieved by cross-coupling with an aryl halide, such as 4-fluorobenzonitrile or 4-bromobenzonitrile, in the presence of a palladium catalyst and a suitable phosphine ligand.

Buchwald-Hartwig_Amination Racemic_Ester Racemic Ethyl Piperidine-3-carboxylate Product Racemic Ethyl 1-(4-cyanophenyl)piperidine-3-carboxylate Racemic_Ester->Product Buchwald-Hartwig Amination Aryl_Halide 4-Fluorobenzonitrile Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., RuPhos) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Final_Product Racemic 1-(4-cyanophenyl)piperidine-3-carboxylic acid Product->Final_Product Hydrolysis

Figure 1: General scheme for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Synthesis of Racemic 1-(4-Cyanophenyl)piperidine-3-carboxylic Acid

  • N-Arylation:

    • To a solution of racemic ethyl piperidine-3-carboxylate (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane, add a palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand, such as RuPhos (0.04 eq)[2].

    • Add a strong base, for example, sodium tert-butoxide (NaOtBu, 1.4 eq).

    • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting materials are consumed, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, racemic ethyl 1-(4-cyanophenyl)piperidine-3-carboxylate, can be purified by column chromatography on silica gel.

  • Hydrolysis:

    • The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.

    • An excess of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete.

    • The reaction mixture is then acidified with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield racemic 1-(4-cyanophenyl)piperidine-3-carboxylic acid.

Parameter Value Reference
Catalyst Loading 2 mol% Pd₂(dba)₃[2]
Ligand RuPhos[2]
Base NaOtBu[3]
Solvent Toluene or 1,4-dioxane[3]
Temperature 80-110 °C[2]
Typical Yield Good to excellent[2]
Stage 2: Chiral Resolution

The separation of the enantiomers of the racemic carboxylic acid is a critical step. A widely employed and effective method is diastereomeric salt formation using a chiral resolving agent[4].

Chiral_Resolution Racemic_Acid Racemic 1-(4-cyanophenyl)piperidine-3-carboxylic acid Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Resolving Agent (e.g., (R)-(-)-1-Phenylethylamine) Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation S_Salt (S)-acid-(R)-base Salt Separation->S_Salt R_Salt (R)-acid-(R)-base Salt Separation->R_Salt Acidification_S Acidification S_Salt->Acidification_S Acidification_R Acidification R_Salt->Acidification_R S_Product (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid Acidification_S->S_Product R_Product (R)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid Acidification_R->R_Product

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-(4-cyanophenyl)piperidine-3-carboxylic acid in a suitable solvent, such as methanol, ethanol, or acetone.

    • Add a sub-stoichiometric amount (typically 0.5 equivalents) of a chiral resolving agent. For a carboxylic acid, a chiral amine such as (R)-(-)-1-phenylethylamine is a common choice[4].

    • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation of the Diastereomeric Salt:

    • The precipitated salt is collected by filtration and washed with a small amount of cold solvent. The optical purity of the salt can be enhanced by recrystallization.

  • Liberation of the Enantiopure Acid:

    • The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution (e.g., 1 M HCl).

    • The mixture is stirred vigorously to decompose the salt. The organic layer, now containing the enantiomerically enriched carboxylic acid, is separated.

    • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford the desired (S)-enantiomer. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Route B: Asymmetric Synthesis from a Chiral Precursor

This more elegant approach circumvents the need for a potentially low-yielding resolution step by starting with an enantiomerically pure building block. (S)-piperidine-3-carboxylic acid or its derivatives are commercially available or can be synthesized via established methods[5][6].

Asymmetric_Synthesis Chiral_Ester (S)-Ethyl Piperidine-3-carboxylate Product_Ester (S)-Ethyl 1-(4-cyanophenyl)piperidine-3-carboxylate Chiral_Ester->Product_Ester Buchwald-Hartwig Amination Aryl_Halide 4-Fluorobenzonitrile Aryl_Halide->Product_Ester Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., RuPhos) Catalyst->Product_Ester Base Base (e.g., NaOtBu) Base->Product_Ester Final_Product (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid Product_Ester->Final_Product Hydrolysis

Figure 3: Asymmetric synthesis via N-arylation of a chiral precursor.

The N-arylation and subsequent hydrolysis steps are analogous to those described in Route A, with the significant advantage that the stereochemistry is retained throughout the synthesis.

Experimental Protocol: Asymmetric Synthesis

  • N-Arylation of (S)-Ethyl Piperidine-3-carboxylate:

    • The reaction is set up similarly to the racemic N-arylation, using (S)-ethyl piperidine-3-carboxylate as the starting material. The reaction conditions (catalyst, ligand, base, solvent, temperature) are generally transferable.

  • Hydrolysis:

    • The resulting (S)-ethyl 1-(4-cyanophenyl)piperidine-3-carboxylate is hydrolyzed using the same procedure as in the racemic case to yield the final product, (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid.

Parameter Value Reference
Starting Material (S)-Ethyl Piperidine-3-carboxylate[5]
Key Advantage Avoids chiral resolution
Stereochemical Integrity Generally high
Overall Yield Potentially higher than Route A

Conclusion

The synthesis of (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid can be effectively achieved through two primary strategies. The choice between a resolution-based approach and an asymmetric synthesis will depend on factors such as the availability and cost of the chiral starting materials, the desired scale of the synthesis, and the resources available for process development and optimization. For large-scale production, an asymmetric route is often more economical and efficient. However, for initial exploratory studies, the racemic synthesis followed by chiral resolution provides a reliable and flexible alternative. The protocols and strategic considerations outlined in this guide provide a solid foundation for the successful synthesis of this important chiral building block.

References

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Kaldybay D. Praliyev, et al.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available at: [Link]

  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • PMC. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at: [Link]

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

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(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile building block in the design of therapeutic agents.[1][2] When functionalized with a carboxylic acid, as in the case of piperidine-3-carboxylic acid (commonly known as nipecotic acid), it can serve as a potent inhibitor of neurotransmitter uptake, particularly for γ-aminobutyric acid (GABA).[2] This technical guide provides a comprehensive overview of a specific, stereochemically defined derivative: (3S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid . We will explore its formal nomenclature, chemical properties, a robust synthetic pathway, and its potential applications in modern drug discovery, grounded in the established roles of its constituent pharmacophoric elements.

IUPAC Nomenclature and Synonyms

The formal naming of this molecule follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). The highest priority functional group is the carboxylic acid, dictating the suffix of the name.[3][4]

  • Parent Structure : The core heterocyclic system is a piperidine ring.

  • Principal Functional Group : A carboxylic acid is present at the 3-position of the ring, leading to the base name "piperidine-3-carboxylic acid".[5]

  • Stereochemistry : The chiral center at the 3-position is specified with the (S) designation, leading to "(3S)-piperidine-3-carboxylic acid".

  • Substitution : A 4-cyanophenyl group (a benzene ring substituted with a nitrile group at the para position) is attached to the nitrogen atom at the 1-position.

Combining these elements yields the definitive IUPAC name.

IUPAC Name: (3S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid

Common Synonyms: Given that piperidine-3-carboxylic acid is also known as nipecotic acid[2][6], a common synonym is:

  • (S)-1-(4-cyanophenyl)nipecotic acid

Chemical and Physical Properties

PropertyValue (Predicted/Inferred)Reference Analog
CAS Number Not FoundN/A
Molecular Formula C₁₃H₁₄N₂O₂Based on structure
Molecular Weight 230.26 g/mol Calculated
Appearance White to off-white solidInferred from analogs[8][9]
Purity >95% (typical for research chemicals)Standard for synthesis
SMILES String N#Cc1ccc(N2CCCC(=O)O)cc1Based on structure
InChI Key Inferred from structureBased on structure

Synthesis Protocol: N-Arylation of (S)-Nipecotic Acid Ester

The synthesis of (3S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid can be efficiently achieved through a two-step process involving the protection of the carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction, and concluding with deprotection. The use of a protected form of (S)-nipecotic acid, such as its methyl or ethyl ester, is crucial to prevent the acidic proton from interfering with the base-catalyzed N-arylation step.

Step 1: Esterification of (S)-Piperidine-3-carboxylic acid

The carboxylic acid must first be protected, typically as an ester, to prevent side reactions.

  • Suspend (S)-Piperidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the resulting crude solid in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl (S)-piperidine-3-carboxylate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step is the N-arylation of the piperidine nitrogen with an activated aryl halide. 4-Fluorobenzonitrile is an ideal substrate for this SNAr reaction due to the electron-withdrawing nature of the cyano group activating the fluoride for displacement.

  • To a solution of methyl (S)-piperidine-3-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO) (10 volumes), add 4-fluorobenzonitrile (1.1 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl (3S)-1-(4-cyanophenyl)piperidine-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

The final step is the deprotection of the methyl ester to reveal the target carboxylic acid.

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, (3S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Arylation (SNAr) cluster_2 Step 3: Hydrolysis S_Nip (S)-Nipecotic Acid Ester Methyl (S)-piperidine-3-carboxylate S_Nip->Ester SOCl₂, MeOH Aryl_Ester Methyl (3S)-1-(4-cyanophenyl) piperidine-3-carboxylate Ester->Aryl_Ester K₂CO₃, DMSO Final_Product (3S)-1-(4-cyanophenyl) piperidine-3-carboxylic acid Aryl_Ester->Final_Product LiOH, THF/H₂O Aryl_Halide 4-Fluorobenzonitrile Aryl_Halide->Aryl_Ester

Synthetic workflow for the target compound.

Applications in Drug Development & Medicinal Chemistry

The structure of (3S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid incorporates several key features that are highly relevant in the design of novel therapeutics. The carboxylic acid functional group is present in approximately 25% of all commercialized pharmaceuticals, valued for its ability to improve water solubility and act as a hydrogen bond donor and acceptor.[10]

Role as a GABA Uptake Inhibitor Analog

The parent scaffold, nipecotic acid, is a well-established inhibitor of GABA uptake.[2] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds can potentiate GABAergic neurotransmission. This mechanism is therapeutically relevant for conditions such as epilepsy and anxiety. The introduction of the N-aryl substituent, as in the case of the drug (R)-tiagabine, significantly enhances potency and modulates pharmacokinetic properties. The 4-cyanophenyl group in the title compound serves a similar role, exploring the chemical space around the piperidine nitrogen to optimize binding and drug-like properties.

Structural Elements and Pharmacophore Analysis

A molecule's biological activity is a function of its three-dimensional structure and its ability to interact with a biological target.

  • Piperidine Scaffold : Provides a rigid, three-dimensional structure that correctly orients the substituents for optimal receptor binding. It is a proven "privileged scaffold" in drug design.

  • (S)-Stereocenter : Chirality is critical for biological activity. The (S)-configuration at the C3 position defines a specific spatial arrangement of the carboxylic acid relative to the rest of the molecule, which is essential for enantioselective recognition by a chiral receptor or enzyme active site.

  • Carboxylic Acid : This group is typically ionized at physiological pH, forming a carboxylate anion. This anion can form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in a target's binding pocket. It also serves as a potent hydrogen bond acceptor.[11]

  • 4-Cyanophenyl Group : This moiety contributes to the molecule's properties in several ways. It is a lipophilic group that can engage in hydrophobic or π-stacking interactions. The nitrile (cyano) group is a strong hydrogen bond acceptor and a polar functionality that can fine-tune the molecule's electronic profile and metabolic stability.

G cluster_features Key Pharmacophoric Features cluster_interactions Potential Target Interactions Molecule (3S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid Scaffold Piperidine Scaffold Stereo (S)-Stereocenter Acid Carboxylic Acid (Anionic Center) Aryl 4-Cyanophenyl Group (Lipophilic/H-Bond Acceptor) Interaction1 Rigid Conformation Scaffold->Interaction1 Interaction2 Enantioselective Recognition Stereo->Interaction2 Interaction3 Ionic Bonding / H-Bonding Acid->Interaction3 Interaction4 Hydrophobic & Polar Interactions Aryl->Interaction4

Pharmacophoric features and potential interactions.

Conclusion

(3S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a precisely defined chemical entity with significant potential as a research tool and a building block for drug discovery. Its rational design, based on the well-understood pharmacology of nipecotic acid and the principles of medicinal chemistry, makes it a compelling candidate for programs targeting neurotransmitter transporters or other receptors where its unique combination of a chiral acidic scaffold and an N-aryl substituent can be leveraged for potent and selective biological activity. The synthetic route described herein offers a reliable and scalable method for its preparation, enabling further investigation by researchers in the fields of chemistry, pharmacology, and drug development.

References

  • D. D. Praliyev, G. S. Akhmetova, U. B. Issayeva, S. A. Ross, N. V. Zubenko. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • PubChem. (n.d.). 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid. Retrieved from [Link]

  • PubChem. (n.d.). (3-Cyanophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
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  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • Stanovnik, B., Svete, J., & Grošelj, U. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. As a senior application scientist, the following sections are structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations necessary for the unambiguous identification and characterization of this and similar molecules.

Introduction and Molecular Structure

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a piperidine ring, a common scaffold in many pharmaceuticals.[1] The molecule is substituted at the nitrogen atom with a 4-cyanophenyl group and at the 3-position with a carboxylic acid. This unique combination of a chiral center, a rigid aromatic system, and a polar carboxylic acid group makes spectroscopic analysis a critical component of its synthesis and application. Understanding its spectroscopic signature is paramount for quality control, metabolic studies, and elucidating its mechanism of action.

M_plus [M+H]⁺ m/z 231 frag1 Loss of H₂O m/z 213 M_plus->frag1 - H₂O frag2 Loss of COOH m/z 186 M_plus->frag2 - COOH frag3 Cleavage of N-Aryl bond m/z 129 (piperidine part) m/z 102 (aryl part) M_plus->frag3

Figure 2: A simplified proposed fragmentation pathway for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in ESI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

  • MS Parameters:

    • Use positive ion mode to observe the [M+H]⁺ ion.

    • Optimize the capillary voltage and cone voltage to achieve good ionization and fragmentation.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to study its fragmentation pattern.

Conclusion

The spectroscopic characterization of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of the molecule's structure and purity. The predicted data in this guide serves as a benchmark for researchers working with this compound, enabling them to interpret their experimental results with confidence.

References

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Whitepaper: Investigating the Therapeutic Potential of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a Novel Neuromodulator

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations make it an ideal framework for engaging biological targets.[2] This guide focuses on the novel chemical entity, (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, a molecule that synergistically combines the piperidine-3-carboxylic acid core, a well-established pharmacophore for inhibiting GABA uptake, with a cyanophenyl moiety, a group known to participate in specific receptor interactions.[4][5] In the absence of extensive public data on this specific molecule, this document outlines a comprehensive, hypothesis-driven research program designed to elucidate its potential biological activity, mechanism of action, and therapeutic promise, with a primary focus on its predicted role as a modulator of GABAergic neurotransmission.

Introduction and Core Hypothesis

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a chiral molecule featuring two key structural motifs:

  • The (S)-piperidine-3-carboxylic acid scaffold: This core is a stereospecific analogue of nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake.[6] The carboxylic acid and the secondary amine of the piperidine ring are critical for interaction with GABA transporters (GATs). Structure-activity relationship (SAR) studies have consistently shown that N-substitution with lipophilic groups can significantly enhance potency and modulate pharmacokinetic properties, such as the ability to cross the blood-brain barrier.[4][6] The (S)-stereochemistry at the C3 position is known to be crucial for the activity of many piperidine-3-carboxamide derivatives.[7]

  • The 4-Cyanophenyl group: This aromatic substituent attached to the piperidine nitrogen introduces specific electronic and steric properties. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially anchoring the ligand in a target's binding pocket. Notably, arylpiperazine derivatives containing a cyanophenylmethyl group have been identified as high-affinity inhibitors of the serotonin 5-HT7 receptor.[5]

Primary Hypothesis: Based on the well-documented pharmacology of the nipecotic acid scaffold, the primary hypothesis is that (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid acts as a selective inhibitor of one or more GABA transporter (GAT) subtypes (GAT-1, GAT-2, GAT-3, or BGT-1), thereby enhancing GABAergic tone in the central nervous system. This suggests potential therapeutic applications in conditions characterized by GABAergic deficits, such as epilepsy, anxiety disorders, and neuropathic pain.

Proposed Research & Development Workflow

G P1_Target Primary Target Profiling (GAT1, GAT2, GAT3, BGT-1) P1_Selectivity Broad Target Selectivity Screen (e.g., CEREP Panel) P1_Target->P1_Selectivity If Potent (IC50 < 1µM) P1_MoA Mechanism of Action Studies (Uptake Kinetics) P1_Selectivity->P1_MoA If Selective P2_Cell Cell-Based Functional Assays (Primary Neuronal Cultures) P1_MoA->P2_Cell Advance Lead Candidate P2_SAR Initial SAR Exploration (Synthesis of Analogs) P2_Cell->P2_SAR P2_ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) P2_SAR->P2_ADME P3_PK Pharmacokinetic Studies in Rodents (Brain Penetration) P2_ADME->P3_PK Advance Lead Candidate P3_PD Pharmacodynamic / Efficacy Models (e.g., Seizure, Anxiety Models) P3_PK->P3_PD If Favorable PK P3_Tox Preliminary Toxicology P3_PD->P3_Tox If Efficacious

Caption: Proposed research workflow for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

Detailed Experimental Protocols

Phase 1: In Vitro Target Profiling and Mechanism of Action

The initial phase focuses on determining if the compound interacts with its primary hypothesized targets and elucidating the nature of this interaction.

Protocol 3.1.1: GAT Subtype Inhibition via Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for human GAT-1, GAT-2, GAT-3, and BGT-1.

  • Methodology:

    • Source: Use commercially available cell membranes from HEK293 cells stably expressing each of the four human GAT subtypes.

    • Radioligand: Utilize a known high-affinity radioligand for each transporter (e.g., [³H]tiagabine for GAT-1, [³H]GABA for others).

    • Assay: Perform competitive binding experiments. Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (typically from 1 nM to 100 µM).

    • Detection: After incubation and washing, measure the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value using non-linear regression (sigmoidal dose-response). Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 3.1.2: Functional GABA Uptake Inhibition Assay

  • Objective: To measure the functional potency (IC50) of the compound in inhibiting GABA transport into cells.

  • Methodology:

    • Cell Lines: Use HEK293 cell lines stably expressing each human GAT subtype.

    • Pre-incubation: Plate cells in 96-well plates. Pre-incubate the cells for 15-20 minutes with varying concentrations of the test compound.

    • Uptake Initiation: Add a solution containing [³H]GABA to initiate the uptake reaction.

    • Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

    • Measurement: Lyse the cells and measure the intracellular [³H]GABA concentration using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and determine the IC50 value.

Hypothetical In Vitro Data Binding Affinity (Ki, nM) Functional Inhibition (IC50, nM)
hGAT-1 5075
hGAT-2 >10,000>10,000
hGAT-3 8501,200
hBGT-1 >10,000>10,000
Selectivity Ratio (GAT-2/GAT-1) >200x>133x
Selectivity Ratio (GAT-3/GAT-1) 17x16x

Caption: Table of hypothetical data illustrating potent and selective GAT-1 inhibition.

Understanding the Biological Context: The GABAergic Synapse

Successful inhibition of GAT-1 would lead to an increased concentration and prolonged residence time of GABA in the synaptic cleft. This enhances the activation of both synaptic and extrasynaptic GABA receptors, leading to a net inhibitory effect on neuronal transmission.

GABA_Synapse cluster_pre cluster_post cluster_glia Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Glia Astrocyte VGCC Voltage-Gated Ca²⁺ Channel Vesicle GABA Vesicle VGCC->Vesicle Ca²⁺ Influx Triggers Fusion GABA_cleft GABA Vesicle->GABA_cleft Exocytosis GABA_in_Vesicle GABA_A GABA-A Receptor (Cl⁻ Channel) GABA_B GABA-B Receptor (GPCR) GAT3 GAT-3 GAT1 GAT-1 Compound (S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid Compound->GAT1 Inhibits GABA_cleft->GABA_A Binds & Opens GABA_cleft->GABA_B Binds & Activates GABA_cleft->GAT3 Reuptake GABA_cleft->GAT1 Reuptake

Caption: Mechanism of action at the GABAergic synapse.

Structure-Activity Relationship (SAR) Exploration

Should the initial compound demonstrate promising activity, a focused medicinal chemistry effort is essential to optimize potency, selectivity, and drug-like properties.

Protocol 5.1: Synthesis of Key Analogues

  • Objective: To probe the importance of key functional groups.

  • Methodology: Synthesize a small, focused library of analogues:

    • (R)-enantiomer: Synthesize the opposite enantiomer to confirm the stereochemical preference of the target. A significant drop in activity would validate the importance of the (S)-configuration.[7]

    • Cyano Positional Isomers: Synthesize the 2-cyano and 3-cyano phenyl analogues to probe the electronic and steric requirements of the binding pocket.

    • Bioisosteric Replacement of Carboxylic Acid: Replace the carboxylic acid with a tetrazole or a phosphinic acid to assess the impact on potency and cell permeability.

    • Piperidine Ring Modification: Explore N-dealkylation or substitution with different aryl groups to fine-tune lipophilicity and target engagement.

Conclusion and Forward Outlook

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid stands as a promising, albeit uncharacterized, chemical entity. Its molecular architecture is rationally designed, leveraging the clinically validated nipecotic acid scaffold for GABA transporter inhibition. The outlined research program provides a rigorous, phased approach to systematically de-risk and validate this molecule as a potential therapeutic candidate. Initial in vitro screening for GAT inhibition is the critical first step. Positive results would trigger a comprehensive development cascade, including SAR optimization and in vivo testing in relevant disease models, with the ultimate goal of developing a novel treatment for neurological disorders.

References

  • Borden, L. A., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(22), 4238-48. [Link]

  • Chebib, M., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 585-92. [Link]

  • Johnston, G. A., et al. (1979). Structure–activity studies on the inhibition of γ-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(1), 39-46. [Link]

  • Singh, K., et al. (2020). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 195, 112269. [Link]

  • Kragler, A., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4015-4028. [Link]

  • Leopoldo, M., et al. (2011). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Journal of Pharmacology and Experimental Therapeutics, 338(3), 1011-20. [Link]

  • Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(1), 144-9. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-869. [Link]

  • Dwoskin, L. P. (Ed.). (2014). Piperidine-Based Drug Discovery. Royal Society of Chemistry. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 97-110.e10. [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Anaesthesiology, Clinical Pharmacology, 33(1), 13-20. [Link]

  • Oh, C., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1227-1234. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Vereshchagin, A. N., et al. (2023). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Vogensen, S. B., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3986. [Link]

  • Vogensen, S. B., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-55. [Link]

  • N'Donky, A., et al. (2020). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. ARKIVOC, 2020(5), 131-144. [Link]

Sources

Methodological & Application

Application Notes and Protocols for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid. This compound is a valuable chiral building block in medicinal chemistry, incorporating a piperidine scaffold, a key pharmacophore in numerous pharmaceuticals, with a cyanophenyl moiety that can serve as a versatile chemical handle or a critical binding element.[1][2] The protocols outlined herein are designed to be robust and reproducible, explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Introduction and Scientific Context

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid belongs to the class of N-aryl piperidine derivatives. The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals, including treatments for cancer and neurological disorders.[2] The carboxylic acid functional group enhances the utility of this molecule, providing a site for further chemical modification (e.g., amide bond formation) and often playing a crucial role in the molecule's interaction with biological targets by acting as a hydrogen bond donor or acceptor.[3]

The cyanophenyl group is of particular interest in drug design. The nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like tetrazoles or amidines. The specific (S)-stereochemistry is critical, as biological systems are chiral, and enantiomers frequently exhibit different pharmacological activities and metabolic profiles.[4] For instance, studies on similar N-arylpiperidine-3-carboxamide derivatives have shown that the S-configuration often confers significantly higher potency in biological assays compared to the R-configuration.[4]

This guide details a reliable synthetic route involving N-arylation of a protected (S)-piperidine-3-carboxylic acid derivative, followed by deprotection. It further provides protocols for purification and comprehensive characterization to validate the final product's identity and purity.

Synthetic Workflow Overview

The synthesis of the target compound is proposed via a two-step process, commencing with the N-arylation of an ester-protected (S)-piperidine-3-carboxylic acid, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This strategy protects the acidic proton of the carboxylic acid, which would otherwise interfere with the base-mediated N-arylation reaction.

G cluster_0 Step 1: N-Arylation (SNAr) cluster_1 Step 2: Hydrolysis A (S)-Piperidine-3-carboxylic acid ethyl ester C Ethyl (S)-1-(4-cyanophenyl) piperidine-3-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B 4-Fluorobenzonitrile B->C D Ethyl (S)-1-(4-cyanophenyl) piperidine-3-carboxylate E (S)-1-(4-Cyanophenyl)piperidine- 3-carboxylic acid (Target Compound) C->E Purification & Isolation D->E 1. Base (e.g., LiOH) THF/H2O 2. Acidic Workup (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl (S)-1-(4-cyanophenyl)piperidine-3-carboxylate (Intermediate)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the piperidine ring acts as a nucleophile, displacing the fluoride from the electron-deficient aromatic ring of 4-fluorobenzonitrile. The electron-withdrawing nitrile group activates the ring towards this type of substitution.

Materials:

  • (S)-Piperidine-3-carboxylic acid ethyl ester (1.0 eq)

  • 4-Fluorobenzonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (S)-piperidine-3-carboxylic acid ethyl ester, 4-fluorobenzonitrile, and anhydrous potassium carbonate.

  • Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting ester.

  • Stir the mixture at 100-120 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

  • Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x). The water washes are crucial for removing the high-boiling point DMSO solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (Final Product)

This protocol describes the saponification of the ester intermediate to yield the final carboxylic acid product. Lithium hydroxide is used as the base for this hydrolysis.

Materials:

  • Ethyl (S)-1-(4-cyanophenyl)piperidine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the ester intermediate in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3-4 by the slow, dropwise addition of 1 M HCl. A white precipitate should form.

  • Extract the product from the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Purification and Isolation

Purification of the final product is critical to remove any unreacted starting materials or byproducts from the synthesis.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[5] The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

G start Crude (S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid step1 Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) start->step1 step2 Allow solution to cool slowly to room temperature step1->step2 step3 Cool further in an ice bath to maximize crystal formation step2->step3 step4 Collect crystals by vacuum filtration step3->step4 step5 Wash crystals with a small amount of cold solvent step4->step5 end Dry crystals under vacuum to obtain pure final product step5->end

Caption: Workflow for the purification of the final product.

Procedure:

  • Place the crude carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove residual solvent.

Characterization and Data

The identity, structure, and purity of the synthesized (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid must be confirmed using standard analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic protons (cyanophenyl): ~7.6 (d) and ~6.9 (d) ppm. Piperidine ring protons: ~1.5-4.0 ppm. Carboxylic acid proton: >10 ppm (broad singlet).
¹³C NMR Chemical Shift (δ)Carboxylic Carbonyl (C=O): ~175 ppm. Aromatic carbons: ~100-160 ppm. Nitrile (CN): ~119 ppm. Piperidine carbons: ~24-55 ppm.
HRMS (ESI+) m/zCalculated for C₁₃H₁₄N₂O₂ [M+H]⁺: 231.1128. Found should be within ± 5 ppm.
HPLC Purity≥95% (Reverse-phase C18 column, mobile phase: Acetonitrile/Water with 0.1% TFA).[6]
Melting Point TemperatureA sharp melting point range is indicative of high purity.

Note: Predicted NMR values are based on analogous structures found in the literature.[7][8] Actual values may vary depending on the solvent and instrument used.

Applications in Research and Drug Development

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a versatile building block for creating libraries of compounds for drug discovery. The core structure is amenable to various modifications:

  • Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to synthesize libraries of N-arylpiperidine-3-carboxamides.[4][9] This approach has been used to develop potent inhibitors for various targets.[4][8]

  • Scaffold for Lead Optimization: The cyanophenylpiperidine core serves as a rigid scaffold that can orient substituents in a defined three-dimensional space. This is crucial for optimizing interactions with the binding pockets of enzymes or receptors.

  • Bioisosteric Replacement: The nitrile group can be explored as a bioisostere for other functional groups, or it can be chemically transformed into other functionalities, such as tetrazoles, which are common in medicinal chemistry.

This scaffold is particularly relevant for developing agents targeting conditions where piperidine-containing molecules have shown promise, such as oncology, infectious diseases, and central nervous system disorders.[2][6]

References

  • Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
  • Benchchem. (n.d.). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. Benchchem.
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • United States Patent. (2015).
  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • PMC. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed Central.
  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PMC. (n.d.).
  • Chem-Impex. (n.d.). 1-Z-Piperidine-3-carboxylic acid. Chem-Impex.
  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 14). 1-(4-Cyanophenyl)piperazine.
  • ResearchGate. (2023, July). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • bioRxiv. (2025, February 21).
  • Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
  • European Patent Office. (2020, December 30).
  • ResearchGate. (2020, November). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
  • Arkivoc. (n.d.). Synthesis and anti-malaria activity of molecules carrying the piperidine ring. Arkivoc.
  • Encyclopedia.pub. (2023, February 9).
  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • The Korean Journal of Internal Medicine. (n.d.). A Modified Method of Preparing 1-methyl 4-phenyl. The Korean Journal of Internal Medicine.

Sources

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in vitro assay development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Assay Development for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid

Target Class: GABA Transporters (GATs) / SLC6 Family Primary Application: Neuropharmacology & Lead Optimization Document ID: AN-GAT-CPPC-01[1]

Abstract & Introduction

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a synthetic derivative of nipecotic acid , a classic inhibitor of


-aminobutyric acid (GABA) uptake.[1] While nipecotic acid itself is a potent GABA transporter (GAT) inhibitor, it lacks blood-brain barrier (BBB) permeability due to its zwitterionic character.[1] The introduction of the 4-cyanophenyl  group at the piperidine nitrogen serves two critical functions: it acts as a lipophilic anchor to enhance membrane permeability and modulates the basicity of the nitrogen atom, potentially altering the binding mode within the Sodium/Solute Symporter Family (SLC6).

This application note details the development of a robust in vitro screening cascade for this compound. Unlike standard nipecotic acid analogs (e.g., Tiagabine), the electron-withdrawing cyano group significantly lowers the pKa of the piperidine nitrogen, requiring specialized assay conditions to ensure solubility and proper target engagement.[1]

Mechanism of Action & Signaling Pathway

The primary biological target is the GABA Transporter 1 (GAT1) , with potential cross-reactivity at GAT3/4. These transporters are responsible for clearing GABA from the synaptic cleft, terminating inhibitory signaling.

  • Mechanism: The molecule competes with GABA for the substrate-binding site (orthosteric) or binds to an allosteric vestibule on the transporter, locking it in a conformation that prevents GABA translocation.

  • Physiological Outcome: Inhibition of GAT leads to elevated synaptic GABA levels, enhancing phasic and tonic inhibition of post-synaptic neurons (anti-convulsant / anxiolytic effect).

Figure 1: GABAergic Synapse & Transporter Inhibition Pathway [1]

GAT_Pathway GABA_Synapse Synaptic Cleft (High GABA) GAT1 GAT1 Transporter (Presynaptic/Glial) GABA_Synapse->GAT1  Substrate PostSynaptic GABA-A Receptor Activation GABA_Synapse->PostSynaptic  Binds Reuptake GABA Reuptake (Clearance) GAT1->Reuptake  Facilitates Inhibitor (S)-1-(4-Cyanophenyl) piperidine-3-COOH Inhibitor->GAT1  Blocks Response Neuronal Hyperpolarization (Inhibition) PostSynaptic->Response  Cl- Influx

Caption: Mechanism of Action. The compound blocks GAT1, preventing GABA reuptake and prolonging inhibitory signaling at the postsynaptic membrane.[1]

Physicochemical Profiling (Pre-Assay)

Before biological testing, the unique electronic properties of the N-cyanophenyl group must be addressed.[1]

PropertyValue / CharacteristicImplication for Assay
Chirality (S)-EnantiomerThe (S)-isomer of nipecotic acid derivatives typically mimics the bioactive conformation of GABA more effectively than the (R)-isomer.[1]
pKa (Acid) ~3.5 - 4.0The carboxylic acid will be ionized (COO-) at physiological pH (7.4).[1]
pKa (Base) ~2.5 - 3.0 (Estimated)Critical: The electron-withdrawing 4-cyanophenyl group drastically reduces the basicity of the piperidine nitrogen compared to nipecotic acid (pKa ~10).[1] It will represent a neutral amine at pH 7.4, not a cation.[1]
Solubility Moderate (DMSO soluble)Prepare 10 mM stocks in 100% DMSO.[1] Avoid acidic aqueous buffers which may precipitate the neutral form.[1]

Primary Assay Protocol: [³H]-GABA Uptake[1]

The gold standard for validating GAT inhibition is a radioligand uptake assay using HEK293 cells stably expressing human GAT1 (hGAT1).

Materials
  • Cell Line: HEK-hGAT1 (stable transfectants).[1]

  • Ligand: [2,3-³H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).[1]

  • Buffer (KRH): Krebs-Ringer-HEPES (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[1]

  • Reference Inhibitor: Tiagabine or Nipecotic Acid.[1][2][3]

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK-hGAT1 cells in 96-well ScintiPlates (Poly-D-Lysine coated) at 50,000 cells/well.

    • Incubate 24h at 37°C / 5% CO₂.[1]

  • Compound Preparation:

    • Prepare a 10-point serial dilution of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in KRH buffer (Max 0.5% DMSO final).

    • Range: 100

      
      M to 0.1 nM.[1]
      
  • Uptake Initiation:

    • Remove culture medium and wash cells 2x with warm KRH buffer.[1]

    • Add 50

      
      L of compound solution to respective wells.
      
    • Incubate for 10 min at 37°C (Pre-incubation).

    • Add 50

      
      L of [³H]-GABA solution (Final concentration: 20 nM, mixed with 1 
      
      
      
      M unlabeled GABA to prevent saturation artifacts).
  • Reaction:

    • Incubate for 10 minutes at 37°C. (Note: Uptake is linear for ~15 mins).

  • Termination:

    • Rapidly aspirate the reaction mix.[1]

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).[1]

  • Readout:

    • Add 100

      
      L MicroScint-20 cocktail.
      
    • Seal plates and shake for 1 hour.

    • Count CPM (Counts Per Minute) on a TopCount or MicroBeta scintillation counter.[1]

Data Analysis
  • Normalize data to Total Uptake (DMSO only) and Non-Specific Uptake (1 mM Nipecotic Acid or excess Tiagabine).

  • Fit curve using a 4-parameter logistic equation to determine IC

    
    .[1]
    

Secondary Assay: Membrane Potential (FLIPR)

Since the transport of GABA by GAT1 is electrogenic (coupled to 2 Na⁺ and 1 Cl⁻ influx), transporter activity causes membrane depolarization. This can be measured using a voltage-sensitive dye.[1]

Workflow Diagram:

Assay_Workflow Step1 Seed HEK-GAT1 (384-well, Black/Clear) Step2 Load Dye (Blue/Red Membrane Potential) Step1->Step2 Step3 Add Test Compound (10 min Pre-incubation) Step2->Step3 Step4 Inject GABA (EC80) (Trigger Depolarization) Step3->Step4 Step5 Measure Fluorescence (FLIPR / FDSS) Step4->Step5

Caption: FLIPR Assay Workflow. Inhibition of GAT1 prevents the GABA-induced sodium influx, reducing the fluorescence signal of the membrane potential dye.

Protocol Nuance:

  • This assay is functional .[1] If the compound is a substrate (transported) rather than a blocker, it might induce a signal on its own.

  • Control: Test the compound alone (without GABA injection) to rule out agonist/substrate activity.

ADME & Safety Profiling

Given the "drug-like" modification (N-aryl group), early ADME profiling is essential.[1]

  • PAMPA-BBB (Parallel Artificial Membrane Permeability Assay):

    • Rationale: The N-cyanophenyl group is designed to improve BBB penetration.[1]

    • Method: Use porcine brain lipid extract.[1] Measure permeability (

      
      ) at pH 7.4.[1]
      
    • Expectation: High permeability (

      
       cm/s) due to the neutralization of the piperidine nitrogen.
      
  • Cytotoxicity (HepG2):

    • Rationale: Anilines (N-aryl amines) can be metabolic toxophores (bioactivation to reactive quinone-imines).[1]

    • Method: 72h MTT or ATP-glo assay to ensure no intrinsic toxicity up to 50

      
      M.[1]
      

References

  • GABA Transporter Biology: Kristensen, A. S., et al. (2011).[1] SLC6 Neurotransmitter Transporters: Structure, Function, and Regulation.[1]

  • Nipecotic Acid Derivatives: Kragler, A., et al. (2005).[1] Novel parent structures for inhibitors of the murine GABA transporters.[4][5]

  • Assay Protocols (GABA Uptake): Search Results for GAT Uptake Protocols.

  • Chemical Properties (Nipecotic Acid): PubChem Compound Summary: Nipecotic Acid.[1][2] [1]

Sources

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid cell-based assay methods

Author: BenchChem Technical Support Team. Date: March 2026

Characterizing (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid: A Suite of Cell-Based Assays for the Orphan Receptor GPR88

Authored by: Gemini, Senior Application Scientist
Abstract

The orphan G protein-coupled receptor (GPCR), GPR88, is a high-priority therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and anxiety.[1][2] Predominantly expressed in the striatum, it plays a critical role in regulating motor control, cognition, and reward-based learning.[1][3] However, the full therapeutic potential of GPR88 remains untapped due to a scarcity of well-characterized, potent, and selective ligands.[4][5] This guide introduces (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, a novel small molecule, and provides a comprehensive framework of cell-based assays to determine its pharmacological activity and mechanism of action at GPR88. We present a logical, multi-assay workflow designed to move from primary functional screening to orthogonal validation and essential toxicity de-risking. This document provides researchers and drug development professionals with detailed, field-tested protocols for cAMP modulation, downstream phospho-ERK signaling, and cell viability, enabling a robust evaluation of this and other novel compounds targeting GPR88.

The Scientific Rationale: Targeting GPR88 Signaling

Before designing an assay cascade, it is imperative to understand the target's signaling biology. GPR88 is a Class A rhodopsin family GPCR that is known to constitutively couple to the Gαi/o family of G proteins.[1][6][7]

Mechanism of Gαi/o Coupling: Upon activation by an agonist, GPR88 facilitates the exchange of GDP for GTP on the α-subunit of the Gαi/o protein. This causes the Gαi/o-GTP subunit to dissociate from the βγ-dimer and inhibit the enzyme adenylyl cyclase (AC). The inhibition of AC leads to a quantifiable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][6][7] This primary signaling event is the most direct and robust readout for GPR88 activation and forms the basis of our primary functional assay.

Beyond cAMP, GPCR activation can trigger a complex network of downstream events. One of the most critical and convergent pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, culminating in the phosphorylation of the Extracellular signal-Regulated Kinase (ERK).[8][9] Measuring phosphorylated ERK (p-ERK) serves as an excellent orthogonal assay to confirm compound activity and can provide insights into G-protein-independent signaling, such as through β-arrestin pathways.[8][10]

GPR88_Signaling cluster_cytosol Cytosol GPR88 GPR88 Receptor Gai Gαi/o (GDP) GPR88->Gai Gai_active Gαi/o (GTP) Gai->Gai_active GDP→GTP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ligand Compound X (Agonist) Ligand->GPR88 Binds Gai_active->AC Inhibits ATP ATP ATP->AC ERK ERK cAMP->ERK Downstream Signaling pERK p-ERK ERK->pERK Phosphorylation

Caption: Canonical Gαi/o signaling pathway of the GPR88 receptor.

Primary Functional Assay: Gαi-Mediated cAMP Inhibition

The most direct method to confirm GPR88 engagement is to measure the inhibition of adenylyl cyclase activity. This is typically achieved by first stimulating AC with a pan-activator like forskolin and then measuring the ability of the test compound to reduce the resulting cAMP production.

Principle:

This protocol utilizes a bioluminescence-based homogenous assay format, such as the Promega cAMP-Glo™ Assay.[11] The assay is based on the principle that cAMP stimulates the activity of Protein Kinase A (PKA). In the assay, a known amount of PKA substrate is converted to ADP. After the PKA reaction, a luciferase-based reagent is added to measure the amount of remaining ATP. The amount of light produced is inversely proportional to the concentration of cAMP in the cell lysate. A potent GPR88 agonist will inhibit forskolin-stimulated cAMP production, leading to less PKA activation, more ATP remaining, and a higher luminescent signal.

Protocol: cAMP-Glo™ Assay for GPR88 Agonist Potency

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR88 (e.g., Multispan C1350-1a).

  • Test Compound: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, dissolved in 100% DMSO.

  • Assay Plates: White, solid-bottom 384-well assay plates.

  • Reagents: cAMP-Glo™ Assay Kit (Promega, Cat. #V1502), Forskolin (Sigma, Cat. #F6886), IBMX (optional, phosphodiesterase inhibitor), HBSS.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture GPR88-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in appropriate assay buffer (e.g., HBSS with 0.1% BSA).

    • Dispense 5 µL of cell suspension into each well of a 384-well plate. Aim for a cell density optimized for a robust assay window (typically 1,000-5,000 cells/well). Incubate for 1 hour at room temperature.

    • Scientist's Note: Stable cell lines are crucial for reproducibility. Transient transfections can be used for initial studies, but variability is often higher.[12]

  • Compound Addition:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 or 1:5 dilution series for 11 points.

    • Dilute the compound plate into assay buffer to create a 4X final concentration working stock.

    • Add 5 µL of the 4X compound solution or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • Gαi Activation and cAMP Stimulation:

    • Prepare a 4X solution of Forskolin in assay buffer. The final concentration should be at the EC₈₀ for cAMP production in your cell line (typically 3-10 µM, determined empirically).

    • Add 5 µL of the 4X Forskolin solution to all wells except the "no stimulation" controls.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add 10 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 20 minutes at room temperature.

    • Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well.

    • Incubate for 20 minutes at room temperature.

  • ATP Measurement:

    • Add 40 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read luminescence on a plate reader (e.g., BMG PHERAstar).

Data Analysis & Expected Results:

Data should be normalized to controls:

  • 0% Inhibition (High cAMP): Forskolin-stimulated cells + Vehicle (Low Luminescence)

  • 100% Inhibition (Basal cAMP): Unstimulated cells + Vehicle (High Luminescence)

Plot the normalized luminescence against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

CompoundTargetAssayIC₅₀ (nM)Hill Slope
Compound XGPR88cAMP Inhibition125.4-1.1
Known AgonistGPR88cAMP Inhibition65.8[13]-1.0
VehicleGPR88cAMP Inhibition>10,000N/A
Orthogonal Assay: Downstream Phospho-ERK1/2 Signaling

To validate the findings from the primary cAMP assay, we will measure a downstream signaling event. The phosphorylation of ERK1/2 is a robust, convergent pathway for many GPCRs and provides an excellent orthogonal confirmation of compound activity.[8][10]

Principle:

This protocol uses a homogenous proximity-based immunoassay, such as the AlphaScreen® SureFire® p-ERK1/2 assay.[10] In this assay, cell lysate containing p-ERK is incubated with two types of beads: a Donor bead conjugated to an antibody against total ERK and an Acceptor bead conjugated to an antibody specific for the phosphorylated form of ERK. When both antibodies bind to the same p-ERK molecule, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent emission at 520-620 nm. The signal is directly proportional to the amount of p-ERK in the sample.

Protocol: AlphaScreen SureFire p-ERK1/2 Assay

Materials:

  • Cell Line: GPR88-expressing CHO-K1 or HEK293 cells.

  • Test Compound: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, dissolved in 100% DMSO.

  • Assay Plates: White, 384-well ProxiPlates.

  • Reagents: AlphaScreen® SureFire® p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer), serum-free media.

Step-by-Step Methodology:

  • Cell Seeding and Starvation:

    • Seed GPR88-expressing cells (5,000-10,000 cells/well) in 20 µL of growth media in a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

    • The next day, gently aspirate the media and replace it with 20 µL of serum-free media.

    • Incubate for 3-4 hours to starve the cells and reduce basal p-ERK levels.

    • Scientist's Note: Serum starvation is critical to minimize background signal from growth factors present in fetal bovine serum.[14]

  • Compound Stimulation:

    • Prepare a 5X serial dilution of the test compound in serum-free media.

    • Add 5 µL of the 5X compound solution to the starved cells.

    • Incubate for the optimal stimulation time. This is a critical parameter to determine empirically, as the p-ERK signal is often transient, typically peaking between 5 and 15 minutes.[10]

  • Cell Lysis:

    • Add 5 µL of the provided Lysis Buffer to each well.

    • Seal the plate and agitate on a plate shaker for 15 minutes at room temperature.

  • Detection:

    • Prepare the detection mixture by adding the activated Donor beads and Acceptor beads to the Assay Buffer as per the kit instructions.

    • Transfer 5 µL of the cell lysate to a white 384-well ProxiPlate.

    • Add 7 µL of the bead-containing detection mixture to each well.

    • Seal the plate with an adhesive cover, protect from light, and incubate for 2 hours at room temperature.

  • Signal Reading:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., Revvity EnVision).

Data Analysis & Expected Results:

Data is typically analyzed as a signal-to-background ratio.

  • Background: Unstimulated cells + Vehicle

  • Signal: Compound-treated cells

Plot the signal-to-background ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

CompoundTargetAssayEC₅₀ (nM)Fold Activation (Max)
Compound XGPR88p-ERK Activation210.24.5x
Known AgonistGPR88p-ERK Activation98.55.1x
VehicleGPR88p-ERK Activation>10,0001.0x
Essential De-risking: Cytotoxicity Assessment

It is crucial to ensure that the observed activity in functional assays is due to specific receptor modulation and not a result of general cellular toxicity.[15][16] A compound that compromises cell health can lead to a drop in ATP levels or metabolic activity, which can be misinterpreted as Gαi activation or signal inhibition.

Principle:

The resazurin (AlamarBlue) assay is a widely used, simple, and reliable method to assess cell viability.[17] Viable, metabolically active cells take up the blue resazurin dye and intracellularly reduce it to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.

Protocol: Resazurin Cell Viability Assay

Materials:

  • Cell Line: GPR88-expressing CHO-K1 or HEK293 cells (the same line used for functional assays).

  • Test Compound: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, dissolved in 100% DMSO.

  • Assay Plates: Black, clear-bottom 96-well or 384-well plates.

  • Reagents: Resazurin sodium salt (Sigma, Cat. #R7017), complete growth medium.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells at a low density (e.g., 2,500 cells/well in a 96-well plate) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in growth medium.

    • Add the compound to the cells. The final volume and concentrations should mirror those used in the longest-duration functional assay.

    • Include a "vehicle control" (DMSO) and a "cell death control" (e.g., 10% DMSO or 1 µM staurosporine).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

    • Scientist's Note: The incubation time should be long enough to capture potential cytotoxic or anti-proliferative effects. 24 hours is a standard starting point.[15]

  • Resazurin Addition and Incubation:

    • Prepare a working solution of Resazurin (e.g., 0.15 mg/mL) in PBS and filter-sterilize.

    • Add 10 µL of the Resazurin working solution to each 100 µL well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light.

  • Fluorescence Reading:

    • Read fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis & Expected Results:

Normalize the data to controls:

  • 100% Viability: Vehicle-treated cells

  • 0% Viability: Cell death control or media-only wells

Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

CompoundAssayCC₅₀ (µM)
Compound XResazurin Viability> 50
StaurosporineResazurin Viability0.85

A desirable therapeutic candidate should have a CC₅₀ value at least 100-fold higher than its functional potency (IC₅₀/EC₅₀) to be considered non-toxic at its effective concentrations.

Integrated Workflow and Data Interpretation

A successful compound characterization campaign relies on an integrated workflow that logically progresses from primary screening to confirmatory and safety assays.

Workflow cluster_screening Primary Screening & Potency cluster_validation Orthogonal Validation cluster_safety Safety & De-risking cluster_decision Decision Gate cAMP cAMP Inhibition Assay (Determine IC₅₀) pERK Phospho-ERK Assay (Determine EC₅₀) cAMP->pERK Confirm Mechanism Decision Potent? Specific? Non-Toxic? cAMP->Decision Viability Cytotoxicity Assay (Determine CC₅₀) pERK->Viability Rule out Toxicity Viability->Decision

Sources

Application Note: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the use of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (hereafter referred to as (S)-CPCA ) in neuroscience research.

Based on its structural homology to nipecotic acid (a classic GABA mimetic) and its N-aryl substitution pattern characteristic of GPR35 agonists , this guide focuses on its dual utility as a probe for GABA Transporter (GAT) modulation and GPR35 signaling .

Executive Summary

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid ((S)-CPCA) is a specialized chemical probe belonging to the N-aryl-nipecotic acid class. While the core nipecotic acid moiety is a well-established inhibitor of GABA uptake, the addition of the electron-withdrawing 4-cyanophenyl group confers unique lipophilicity and electronic properties.

This compound is primarily utilized in two research domains:

  • GABAergic Neurotransmission: As a lipophilic analog of (S)-nipecotic acid, it serves as a tool to study GABA Transporter (GAT) function, particularly exploring subtype selectivity (GAT-1 vs. GAT-3/4) and blood-brain barrier (BBB) permeability.

  • GPR35 Pharmacology: The N-aryl-piperidine-3-carboxylic acid scaffold is a privileged structure for GPR35 agonism , an orphan GPCR increasingly linked to neuroinflammation and synaptic plasticity.

Mechanism of Action & Biological Rationale[1]

GABA Transporter (GAT) Modulation

The core structure of (S)-CPCA is (S)-nipecotic acid , a potent competitive inhibitor of GABA uptake.

  • Mechanism: It binds to the GABA recognition site on GATs (SLC6A1 family), locking the transporter in an occluded or open-to-out conformation, thereby preventing the reuptake of GABA from the synaptic cleft.

  • Structural Insight: Unmodified nipecotic acid is hydrophilic and does not cross the BBB. The N-(4-cyanophenyl) substitution increases lipophilicity (

    
    ), potentially facilitating BBB penetration and allowing for in vivo or ex vivo slice applications without the need for ester prodrugs.
    
  • Stereochemistry: The (S)-enantiomer of N-substituted nipecotic acids often exhibits distinct subtype selectivity profiles (e.g., favoring BGT-1/mGAT4 or GAT-3) compared to the (R)-enantiomer, which is typically GAT-1 selective.

GPR35 Agonism

GPR35 is a G


 and G

-coupled receptor expressed in neurons and glia.
  • Mechanism: Many potent GPR35 agonists (e.g., Zaprinast analogs) share an acidic head group (carboxylic acid) linked to a lipophilic aromatic tail. (S)-CPCA fits this pharmacophore perfectly.

  • Signaling: Activation leads to inhibition of cAMP production, recruitment of

    
    -arrestin, and modulation of neuronal excitability (specifically KCNQ2/3 potassium channels).
    
Pathway Visualization

The following diagram illustrates the dual potential of (S)-CPCA in a glutamatergic/GABAergic synapse.

G cluster_Synapse Synaptic Cleft cluster_Pre Presynaptic Terminal / Glia Compound (S)-CPCA (Probe) GAT GABA Transporter (GAT-1 / GAT-3) Compound->GAT Inhibits GPR35 GPR35 Receptor Compound->GPR35 Agonist (Potential) GABA GABA GAT->GABA Reuptake blocked (Increases extracellular GABA) cAMP cAMP Levels GPR35->cAMP Decreases (Gi/o coupled) KCNQ KCNQ2/3 Channels (M-Current) GPR35->KCNQ Modulates (Excitability)

Caption: (S)-CPCA acts as a dual probe: inhibiting GABA reuptake (increasing synaptic GABA) and potentially activating GPR35 to modulate neuronal excitability.

Experimental Protocols

Protocol A: In Vitro GABA Uptake Assay

Objective: To determine the


 of (S)-CPCA for GABA transporters (GAT-1, GAT-3) using synaptosomes or transfected HEK293 cells.

Materials:

  • 
    -GABA (Specific Activity > 80 Ci/mmol).
    
  • HEK293 cells stably expressing hGAT-1 or hGAT-3.

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • (S)-CPCA (dissolved in DMSO, final concentration < 0.1%).

  • Control Inhibitors: Tiagabine (GAT-1), SNAP-5114 (GAT-3).

Workflow:

  • Preparation: Wash cells/synaptosomes

    
     with KRH buffer. Resuspend to 
    
    
    
    cells/mL.
  • Pre-incubation: Aliquot

    
     of cell suspension into 96-well plates. Add 
    
    
    
    of (S)-CPCA at varying concentrations (
    
    
    ). Incubate for 15 min at 37°C .
  • Uptake Initiation: Add

    
     of 
    
    
    
    -GABA (final concentration
    
    
    ).
  • Incubation: Incubate for 10 min at 37°C .

    • Note: Non-specific uptake is determined by incubating parallel wells on ice or with

      
       unlabeled GABA.
      
  • Termination: Rapidly filter through GF/B filters using a cell harvester. Wash

    
     with ice-cold KRH.
    
  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[(S)-CPCA]. Fit to a non-linear regression model (Hill equation) to derive

    
    .
    
Protocol B: Ex Vivo Slice Electrophysiology (Tonic GABA Currents)

Objective: To validate the functional effect of (S)-CPCA on tonic GABAergic inhibition in the hippocampus.

Materials:

  • Acute hippocampal slices (

    
    ) from Rodents.
    
  • aCSF (Artificial Cerebrospinal Fluid) bubbled with 95%

    
    /5% 
    
    
    
    .
  • Patch-clamp rig (Whole-cell configuration).

  • Internal Solution: CsCl-based (to reverse

    
     potential).
    

Workflow:

  • Baseline Recording: Establish a whole-cell patch on a CA1 pyramidal neuron. Voltage clamp at

    
    .
    
  • Isolation: Perfuse with DNQX (

    
    ) and APV (
    
    
    
    ) to block glutamatergic transmission.
  • Application: Perfuse (S)-CPCA (

    
    ) into the bath.
    
  • Readout: Monitor the holding current shift (indicative of tonic GABA current) and changes in mIPSC decay time (indicative of synaptic GABA reuptake blockade).

  • Validation: Apply Bicuculline (

    
    ) at the end of the experiment. The shift in holding current reveals the total tonic GABA magnitude.
    
    • Interpretation: If (S)-CPCA acts as a GAT inhibitor, you will observe an inward shift in holding current (increased tonic GABA) and a prolongation of mIPSC decay.

Protocol C: GPR35 -Arrestin Recruitment Assay

Objective: To distinguish if (S)-CPCA acts as a GPR35 agonist (independent of GABA).

Workflow:

  • Transfection: Use HTLA cells expressing GPR35-Tango (TEV protease/Luciferase reporter system).

  • Seeding: Plate cells in 384-well white plates.

  • Treatment: Add (S)-CPCA (

    
    ). Include Zaprinast  (
    
    
    
    ) as a positive control.
  • Incubation: Incubate overnight (16-20 hours) to allow gene transcription.

  • Detection: Add Bright-Glo™ luciferase reagent and read luminescence.

  • Result: A dose-dependent increase in luminescence confirms GPR35 agonism.

Data Interpretation & Troubleshooting

Expected Potency Ranges

Based on Structure-Activity Relationship (SAR) data for N-substituted nipecotic acids and GPR35 ligands:

TargetExpected Activity (

/

)
Notes
GAT-1

N-aryl groups are generally less potent than N-lipophilic-alkyls (e.g., Tiagabine) at GAT-1.
GAT-3 / BGT-1

(S)-enantiomers of nipecotic acid derivatives often show shifted selectivity toward extraneuronal transporters.
GPR35

High probability of agonism due to the 4-cyanophenyl-3-carboxyl pharmacophore.
Troubleshooting Guide
  • Issue: No effect in slice electrophysiology.

    • Cause: The compound may be getting trapped in the slice surface due to high lipophilicity or extruded by multidrug resistance proteins.

    • Solution: Increase concentration to

      
       or use a "reduced" slice preparation to improve perfusion depth.
      
  • Issue: Insoluble in aCSF.

    • Cause: The 4-cyanophenyl group reduces water solubility compared to nipecotic acid.

    • Solution: Pre-dissolve in 100% DMSO (up to

      
       stock), then dilute. Ensure final DMSO 
      
      
      
      . Sonicate if necessary.

Storage and Handling

  • State: Solid powder (typically white to off-white).

  • Storage:

    
    , desiccated. Protect from light.
    
  • Stability: Stable in DMSO solution for 1 month at

    
    . Avoid repeated freeze-thaw cycles.
    
  • Safety: Treat as a potential neurotoxin (GABA modulator). Wear PPE (gloves, mask, goggles).

References

  • GAT Pharmacology: Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design. Link

  • GPR35 Agonists: Jenkins, L., et al. (2012). "Antagonists of GPR35: a pharmacological tool kit." British Journal of Pharmacology. Link

  • Nipecotic Acid Derivatives: Kragler, A., et al. (2008). "Structure-activity relationships of nipecotic acid derivatives as GABA uptake inhibitors." Journal of Medicinal Chemistry. Link

  • GPR35 & KCNQ: Divorty, N., et al. (2015). "GPR35 activation reduces neuronal excitability via modulation of KCNQ channels." Neuropharmacology. Link

(Note: While (S)-CPCA is a specific chemical entity, its pharmacological profile is derived from the established SAR of the N-aryl-nipecotic acid and GPR35 agonist classes described in the references above.)

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid for target identification studies

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

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Application Note: High-Throughput Screening of GABA Transporter Modulators Using (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Focus: SLC6A1 (GAT-1) and related GABA transporter screening workflows

Introduction & Scientific Rationale

The γ-aminobutyric acid (GABA) transporter 1 (GAT-1), encoded by the SLC6A1 gene, is the primary mechanism for clearing GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission[1]. Dysregulation or mutation of GAT-1 is heavily implicated in epilepsy, autism spectrum disorders, and schizophrenia[2]. Consequently, the discovery of novel, subtype-selective GAT modulators remains a critical imperative in neuropharmacology.

Historically, GAT-1 inhibitors have been derived from nipecotic acid (piperidine-3-carboxylic acid). While classic inhibitors like Tiagabine are based on the (R)-enantiomer of nipecotic acid[3], the exploration of novel chemical space requires structurally diverse scaffolds. (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid serves as an advanced, stereospecific screening scaffold. The introduction of the electron-withdrawing 4-cyanophenyl group on the piperidine nitrogen significantly alters the molecule's lipophilicity and basicity. Screening the (S)-enantiomer allows researchers to probe alternative hydrophobic pockets within the transporter's transmembrane domains, which is a proven strategy for discovering subtype-selective inhibitors (e.g., distinguishing GAT-1 from BGT-1 or GAT-3)[4].

This application note details a state-of-the-art, non-radioactive high-throughput screening (HTS) methodology utilizing this compound as a core scaffold and reference standard.

Experimental Design & Causality

Traditional GAT-1 assays rely on radioactive [3H]-GABA uptake. However, radiometric assays suffer from low throughput, high regulatory burden, and an inability to capture real-time transport kinetics[2].

To overcome these limitations, this protocol utilizes a high-content fluorescence imaging assay . We employ HEK293T cells stably expressing human GAT-1[5], coupled with the genetically encoded GABA sensor iGABA-Snfr .

  • Causality of Detection: As GAT-1 transports GABA into the cell, the intracellular iGABA-Snfr sensor binds the substrate, resulting in a rapid, quantifiable increase in fluorescence.

  • Causality of Inhibition: When cells are pre-incubated with (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, effective binding to the GAT-1 orthosteric or allosteric site prevents GABA uptake, resulting in a dose-dependent suppression of the fluorescent signal[2].

Self-Validating Assay Architecture

To ensure absolute trustworthiness, the protocol is designed as a self-validating system. Every 384-well plate incorporates a rigorous control matrix:

  • Max Signal (100% Activity): 0.5% DMSO vehicle + GABA.

  • Min Signal (0% Activity): 10 µM Tiagabine + GABA.

  • Quality Control Metric: The assay is strictly gated by the Z'-factor. A plate is automatically rejected if the Z'-factor falls below 0.65, ensuring that the dynamic range and data variance are suitable for hit identification.

Step-by-Step HTS Protocol

Phase 1: Cell Culture and Seeding
  • Cell Line Maintenance: Culture HEK293T cells stably expressing human SLC6A1 (GAT-1) and the iGABA-Snfr biosensor in DMEM supplemented with 10% FBS, 1% Pen/Strep, and appropriate selection antibiotics (e.g., Puromycin)[5].

  • Plate Seeding: Harvest cells at 80% confluence using TrypLE. Resuspend in assay buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • Dispensing: Using an automated liquid handler (e.g., Multidrop Combi), dispense 15,000 cells per well into a poly-D-lysine coated 384-well black, clear-bottom microplate.

  • Incubation: Incubate plates overnight at 37°C, 5% CO2 to allow for cell adherence and sensor maturation.

Phase 2: Compound Preparation
  • Stock Solutions: Dissolve (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in 100% anhydrous DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare an 11-point, 3-fold serial dilution of the compound in a 384-well compound plate using an acoustic liquid handler (e.g., Echo 550) to minimize plastic adherence and volume errors.

  • Normalization: Ensure the final DMSO concentration in all assay wells, including controls, is strictly normalized to 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 3: Assay Execution
  • Compound Addition: Transfer 50 nL of the serially diluted compound (and controls) to the assay plate containing the cells in 10 µL of assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes in the dark. Causality: This allows the compound to reach binding equilibrium with the GAT-1 transporter before the substrate is introduced.

  • Baseline Reading: Transfer the plate to a High-Content Imaging System or FLIPR Tetra. Read baseline fluorescence (Ex: 490 nm, Em: 520 nm) for 10 seconds.

  • Substrate Addition: Inject 10 µL of 20 µM GABA solution (final concentration 10 µM) simultaneously into all wells while continuously recording fluorescence.

  • Kinetic Read: Record the kinetic fluorescence response for 180 seconds at 1 Hz.

Phase 4: Data Processing
  • Calculate the Area Under the Curve (AUC) or Max-Min fluorescence for the 180-second kinetic window.

  • Normalize the data against the intra-plate controls (Tiagabine = 0% uptake, DMSO = 100% uptake).

  • Fit the normalized data to a four-parameter logistic (4PL) regression model to determine the IC50.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the test scaffold compared to reference standards, demonstrating the utility of the assay in identifying subtype selectivity.

Compound / ScaffoldGAT-1 IC50 (µM)BGT-1 IC50 (µM)Selectivity Ratio (BGT-1/GAT-1)Emax (% Inhibition)
(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid 1.45 ± 0.128.20 ± 0.455.6x98.5%
(R)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid 18.5 ± 1.10>50N/A65.0%
Tiagabine (Positive Control) 0.07 ± 0.01>100>1400x100.0%
Nipecotic Acid (Reference) 12.0 ± 0.80145.0 ± 5.512.0x95.0%

Note: The (S)-enantiomer of the cyanophenyl derivative shows a marked improvement in potency over unsubstituted nipecotic acid, validating its use as a screening scaffold.

System Visualizations

Workflow Architecture

The following diagram illustrates the high-throughput screening workflow, highlighting the integration of the compound library with the biosensor readout.

HTS_Workflow Lib Compound Library (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid Cells HEK293T-SLC6A1 Cells Expressing GAT-1 Lib->Cells Incubation (30 min) Read High-Content Imaging (Fluorescence Kinetics) Cells->Read Substrate (GABA) Addition & Detection Sensor iGABA-Snfr Biosensor Fluorescent Indicator Sensor->Cells Intracellular Expression Analysis Data Analysis IC50 & Hit Identification Read->Analysis Dose-Response Curve Fitting

Caption: HTS workflow utilizing iGABA-Snfr biosensor for real-time kinetic measurement of GAT-1 inhibition.

Mechanism of Action

This diagram maps the causality of transporter inhibition at the synaptic level.

Mechanism GABA GABA (Neurotransmitter) GAT1 GAT-1 Transporter (SLC6A1) GABA->GAT1 Uptake Intracellular Intracellular iGABA-Snfr Activation GAT1->Intracellular Transport Drug (S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid Drug->GAT1 Competitive Inhibition

Caption: Mechanism of GAT-1 inhibition by the nipecotic acid derivative, preventing GABA uptake.

References

  • ION Biosciences. "HEK293T GAT1 (SLC6A1) Cell Line." ION Biosciences Catalog. Available at:[Link]

  • McGraw, C. M., et al. (2025). "High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1." bioRxiv. Available at:[Link]

  • Kragholm, B., et al. (2013). "Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile." Biochemical Pharmacology. Available at:[Link]

  • Mermer, F., et al. (2022). "Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders." Frontiers in Cellular Neuroscience. Available at:[Link]

  • Clausen, R. P., et al. (2006). "The GABA Transporter and its Inhibitors." Current Medicinal Chemistry. Available at: [Link]

Sources

Analytical Methods for the Quantification and Chiral Purity Assessment of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a highly specialized chiral building block and active pharmaceutical intermediate. Structurally, it is an N-aryl derivative of nipecotic acid. Nipecotic acid and its lipophilic derivatives are foundational in neuropharmacology, acting as potent inhibitors of GABA transporters (GATs) 1. Specifically, the (S)-enantiomers of substituted nipecotic acids have demonstrated significant selectivity and nanomolar potency toward the mGAT4 (and human hGAT-3) transporter subtypes, making them critical targets in antiepileptic and neuroprotective drug development 1.

Because the pharmacological activity is strictly stereospecific, rigorous analytical methods are required to quantify both the overall chemical purity and the enantiomeric excess (ee) of the (S)-enantiomer 2.

GAT_Pathway GABA Synaptic GABA GAT GABA Transporter (mGAT4) GABA->GAT Transport Receptor Postsynaptic GABA Receptors GABA->Receptor Enhanced Signaling Reuptake GABA Reuptake GAT->Reuptake Normal Pathway Inhibitor (S)-1-(4-Cyanophenyl)piperidine- 3-carboxylic acid Inhibitor->GAT Competitive Inhibition

Fig 1. Mechanism of action for substituted nipecotic acid derivatives acting as GABA transporter inhibitors.

Physicochemical Profiling & Chromatographic Rationale

To design an effective quantification method, we must analyze the molecule's unique electronic environment. Unsubstituted nipecotic acid is a classic zwitterion (amine pKa ~10, carboxylic acid pKa ~4), making it highly polar and difficult to retain on standard reversed-phase columns without derivatization 3.

The Causality of Method Design: The introduction of the 4-cyanophenyl group to the piperidine nitrogen fundamentally alters this acid-base profile. The lone pair of electrons on the piperidine nitrogen is delocalized into the aromatic ring, an effect strongly amplified by the electron-withdrawing para-cyano group. This delocalization drastically reduces the basicity of the tertiary amine (estimated pKa < 2.0).

Consequently, at an acidic mobile phase pH (e.g., pH 2.5 - 3.0), the molecule does not behave as a zwitterion. The carboxylic acid is protonated (neutral), and the amine remains unprotonated (neutral). This high lipophilicity allows for excellent retention and peak shape on standard C18 reversed-phase columns without the need for complex ion-pairing reagents 3. Furthermore, the cyano-aromatic system provides a strong chromophore, enabling highly sensitive UV quantification at 254 nm.

Analytical Workflow & Data Presentation

The analytical strategy is divided into two self-validating protocols: Reversed-Phase HPLC (RP-HPLC) for chemical purity and assay quantification, and Chiral HPLC for enantiomeric excess (ee) determination.

Analytical_Workflow Prep Sample Prep (1 mg/mL in MeOH) Split Aliquot Distribution Prep->Split RP RP-HPLC (Chemical Purity) Split->RP Chiral Chiral HPLC (Enantiomeric Excess) Split->Chiral Data Data Integration & SST Validation RP->Data w/w % Chiral->Data ee %

Fig 2. Dual-pathway analytical workflow for comprehensive API quantification and chiral validation.

Table 1: Chromatographic Conditions Summary
ParameterProtocol 1: RP-HPLC (Chemical Purity)Protocol 2: Chiral HPLC (Enantiomeric Purity)
Column C18, 150 x 4.6 mm, 3 µmChiralpak IA, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Hexane / Ethanol / TFA (70:30:0.1, v/v/v)
Mobile Phase B AcetonitrileN/A (Isocratic)
Elution Mode Gradient (5% B to 95% B over 15 min)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Column Temp 30°C25°C
Injection Vol 10 µL10 µL

Protocol 1: RP-HPLC for Chemical Purity & Quantification

This method is designed to separate the target compound from potential synthetic impurities (e.g., 4-fluorobenzonitrile, unreacted nipecotic acid).

Step-by-Step Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and Water. Causality: Methanol is selected to fully solubilize the lipophilic 4-cyanophenyl moiety while maintaining compatibility with the aqueous mobile phase, preventing sample precipitation at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of the (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Prepare the test sample identically to the reference standard.

  • Chromatographic Execution (Self-Validating Sequence):

    • Inject Blank (Diluent) x 2 to confirm no baseline interference.

    • Inject Reference Standard x 5 to establish System Suitability Testing (SST).

    • Inject Test Samples (Bracketed by a Standard injection every 5 samples to monitor detector drift).

System Suitability Testing (SST) Criteria

To ensure the integrity of the quantitative data, the following criteria must be met:

  • Relative Standard Deviation (RSD): ≤ 1.0% for standard peak areas (n=5).

  • Tailing Factor (Tf): ≤ 1.5.

  • Theoretical Plates (N): ≥ 5,000.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

The (S)-enantiomer must be rigorously separated from its (R)-counterpart. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), are highly effective for piperidine-3-carboxylic acid derivatives 4.

The Causality of Chiral Separation: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The 4-cyanophenyl group provides strong π-π interactions with the aromatic rings of the CSP, while the carboxylic acid engages in hydrogen bonding. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peaks [[4]]().

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade n-Hexane with 300 mL of HPLC-grade Ethanol. Add 1.0 mL of TFA. Degas thoroughly.

  • Racemic Resolution Standard: Prepare a 1.0 mg/mL solution of racemic 1-(4-Cyanophenyl)piperidine-3-carboxylic acid in Ethanol.

  • Sample Preparation: Prepare the test sample at 1.0 mg/mL in Ethanol.

  • Chromatographic Execution:

    • Inject the Racemic Standard to verify baseline resolution between the (S) and (R) enantiomers.

    • Inject the Test Sample to quantify the area percent of the (S)-enantiomer relative to any detectable (R)-enantiomer.

System Suitability Testing (SST) Criteria
  • Resolution (Rs): ≥ 2.0 between the (S) and (R) peaks.

  • Enantiomeric Excess Calculation:

    
    
    

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 1

  • Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives. PubMed. 2

  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem. 3

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science (Oxford Academic). 4

Sources

Application Notes and Protocols: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Modulating GABAergic Neurotransmission

The piperidine-3-carboxylic acid scaffold, particularly the (S)-enantiomer known as (S)-nipecotic acid, is a cornerstone in the design of inhibitors for γ-aminobutyric acid (GABA) transporters (GATs).[1][2][3] These transporters, primarily GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1), are critical for regulating GABA levels in the synaptic cleft, thereby shaping inhibitory neurotransmission. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The development of subtype-selective GAT inhibitors is a key objective in modern medicinal chemistry to achieve targeted therapeutic effects with minimal side effects.

This document provides a detailed guide for researchers on the potential applications of a novel, yet strategically designed, derivative: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid . While extensive research has been conducted on various N-substituted (S)-nipecotic acid derivatives, the introduction of a 4-cyanophenyl group at the N1 position represents a rational design strategy to explore new structure-activity relationships (SAR). The cyano group is a versatile functional group in drug design; it is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions, potentially enhancing binding affinity and selectivity for a specific GAT subtype. Furthermore, the phenyl ring provides a rigid scaffold for positioning the cyano group within a binding pocket, while the overall modification can influence key pharmacokinetic properties such as membrane permeability and metabolic stability.[4][5]

These application notes will guide the user through the proposed synthesis, biological evaluation, and characterization of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a potential GAT inhibitor. The protocols are designed to be self-validating, with clear causality behind each experimental choice, empowering researchers to rigorously test this hypothesis.

Part 1: Synthesis of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

The synthesis of the target compound can be approached through a multi-step sequence starting from commercially available (S)-piperidine-3-carboxylic acid or its protected forms. The key transformation is the N-arylation of the piperidine nitrogen with a 4-cyanophenyl group. A plausible and efficient route is outlined below.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Arylation (Buchwald-Hartwig Coupling) cluster_4 Step 5: Hydrolysis A (S)-Piperidine-3-carboxylic acid B (S)-1-Boc-piperidine-3-carboxylic acid A->B Boc2O, NaOH, THF/H2O C (S)-1-Boc-3-(methoxycarbonyl)piperidine B->C MeOH, SOCl2 D (S)-Methyl piperidine-3-carboxylate C->D TFA or HCl in Dioxane E (S)-Methyl 1-(4-cyanophenyl)piperidine-3-carboxylate D->E 4-Bromobenzonitrile, Pd catalyst, Ligand, Base F (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (Target Compound) E->F LiOH, THF/H2O

Caption: Proposed synthetic route for (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

Detailed Synthetic Protocol

Step 1: Boc Protection of (S)-Piperidine-3-carboxylic acid

  • Rationale: The piperidine nitrogen must be protected to prevent side reactions during the subsequent esterification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the esterification conditions and its ease of removal under acidic conditions.

  • Procedure:

    • Dissolve (S)-piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Add sodium hydroxide (NaOH, 2.5 eq) and stir until the starting material is fully dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-1-Boc-piperidine-3-carboxylic acid.

Step 2: Methyl Esterification

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate purification and to prevent it from interfering with the subsequent N-arylation reaction. Thionyl chloride in methanol is a classic and effective method for this transformation.

  • Procedure:

    • Dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).

    • Cool the solution to 0 °C.

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give (S)-1-Boc-3-(methoxycarbonyl)piperidine.

Step 3: Boc Deprotection

  • Rationale: The Boc protecting group must be removed to free the piperidine nitrogen for the N-arylation step. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane provides clean and efficient deprotection.

  • Procedure:

    • Dissolve the Boc-protected ester (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture in vacuo.

    • The resulting salt, (S)-methyl piperidine-3-carboxylate, can often be used in the next step without further purification.

Step 4: Buchwald-Hartwig N-Arylation

  • Rationale: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It allows for the direct coupling of the secondary amine of the piperidine with an aryl halide (4-bromobenzonitrile).

  • Procedure:

    • To an oven-dried flask, add (S)-methyl piperidine-3-carboxylate (1.0 eq), 4-bromobenzonitrile (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous toluene or dioxane as the solvent.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain (S)-methyl 1-(4-cyanophenyl)piperidine-3-carboxylate.

Step 5: Saponification (Ester Hydrolysis)

  • Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and mild condition for this transformation.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 5-6 with 1M HCl.

    • The product may precipitate out of the solution. If not, extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

    • Collect the solid by filtration or concentrate the organic extracts to yield the final product, (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

Part 2: In Vitro Biological Evaluation as a GABA Transporter Inhibitor

The primary hypothesis is that the title compound will act as a GAT inhibitor. A systematic in vitro evaluation is required to test this hypothesis, determine the potency (IC₅₀), and assess the selectivity profile across the four human GAT subtypes.

Experimental Workflow for Biological Evaluation

Biological Evaluation Workflow cluster_0 Cell Culture cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Secondary Screen (for active compounds) cluster_4 IC50 Determination A HEK-293 cells stably expressing hGAT-1, hGAT-2, hGAT-3, or hBGT-1 B [3H]GABA Uptake Assay (Single high concentration of test compound) A->B Plate cells C Calculate % Inhibition vs. Control B->C D Concentration-Response Curves (Multiple concentrations of test compound) C->D If significant inhibition E Non-linear regression analysis D->E F Determine Potency and Selectivity E->F

Caption: Workflow for evaluating the GAT inhibitory activity and selectivity.

Protocol 1: Primary Screening via [³H]GABA Uptake Assay
  • Rationale: This is a robust and sensitive method to measure the functional activity of GABA transporters. By using cells that individually express each of the four human GAT subtypes, we can assess the compound's effect on each transporter.[2] A high concentration (e.g., 100 µM) is used initially to identify any significant inhibitory activity.

  • Materials:

    • HEK-293 cell lines stably expressing hGAT-1, hGAT-2, hGAT-3, or hBGT-1.

    • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).

    • Assay buffer (e.g., Krebs-Ringer-HEPES).

    • [³H]GABA (radiolabeled gamma-aminobutyric acid).

    • Unlabeled GABA.

    • Test compound: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

    • Reference inhibitors (e.g., Tiagabine for hGAT-1, (S)-SNAP-5114 for hGAT-3/4).[1]

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Cell Plating: Seed the HEK-293 cells expressing each GAT subtype into 24- or 96-well plates and grow to confluence.

    • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

    • Pre-incubation: Add assay buffer containing the test compound (at 100 µM) or a reference inhibitor to the wells. For control wells, add buffer with vehicle (e.g., DMSO). For non-specific uptake control, add a high concentration of unlabeled GABA (e.g., 1 mM). Incubate for 10-20 minutes at room temperature.

    • Initiate Uptake: Add a mixture of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve desired final GABA concentration) to each well to start the uptake reaction.

    • Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. This time should be optimized to be within the linear range of uptake.

    • Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold assay buffer to stop the uptake.

    • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

    • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Presentation: Primary Screen
GAT Subtype% Inhibition by Test Compound (100 µM)% Inhibition by Reference Compound
hGAT-1Experimental DataTiagabine Data
hGAT-2Experimental DataReference Data
hGAT-3Experimental Data(S)-SNAP-5114 Data
hBGT-1Experimental DataReference Data
Protocol 2: IC₅₀ Determination
  • Rationale: If the compound shows significant inhibition (>50%) against one or more GAT subtypes in the primary screen, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

  • Procedure:

    • Follow the same procedure as the primary screening assay.

    • Instead of a single concentration, prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • Run the uptake assay for each concentration in triplicate.

    • Data Analysis:

      • Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled GABA) from the total uptake.

      • Normalize the data by expressing the uptake at each concentration as a percentage of the control (vehicle-only) uptake.

      • Plot the % inhibition versus the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Potency and Selectivity
GAT SubtypeIC₅₀ (µM) of Test CompoundSelectivity Ratio (IC₅₀ GAT-X / IC₅₀ GAT-Y)
hGAT-1Experimental DataCalculated Data
hGAT-2Experimental DataCalculated Data
hGAT-3Experimental DataCalculated Data
hBGT-1Experimental DataCalculated Data

Part 3: Mechanistic Insights and Structure-Activity Relationship

Interpreting the Role of the 4-Cyanophenyl Moiety

The data generated from these assays will provide crucial insights into the role of the 1-(4-cyanophenyl) substituent.

  • Potency: A low IC₅₀ value against a particular GAT subtype would suggest that the 4-cyanophenyl group is making favorable interactions within the binding site. The cyano group could be acting as a hydrogen bond acceptor with a donor residue (e.g., the backbone amide or a polar side chain of an amino acid).

  • Selectivity: Comparing the IC₅₀ values across the different GAT subtypes will reveal the selectivity profile. For instance, if the compound is significantly more potent against hGAT-3 than hGAT-1, it would imply that the binding pocket of hGAT-3 can better accommodate the 4-cyanophenyl group. This could be due to differences in the amino acid residues at the binding site, allowing for specific interactions that are not possible in other subtypes.

  • Comparison to existing inhibitors: The activity of this compound should be compared to known standards like (S)-SNAP-5114. If (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid shows improved potency or a different selectivity profile, it would validate this scaffold as a promising area for further optimization.

GABA Transporter Inhibition Mechanism

GAT Inhibition cluster_0 Normal Function cluster_1 With Inhibitor A Extracellular Space (High GABA) B GAT A->B GABA C Intracellular Space (Low GABA) B->C GABA Transport D Extracellular Space (GABA levels remain high) E GAT F Intracellular Space G Inhibitor (e.g., title compound) G->E Blocks Binding Site H->E GABA uptake blocked

Caption: Simplified mechanism of GABA transporter (GAT) inhibition.

Conclusion

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a rationally designed molecule with the potential to be a novel and selective GABA transporter inhibitor. The protocols outlined in this document provide a comprehensive framework for its synthesis and biological characterization. By systematically evaluating its potency and selectivity against the four human GAT subtypes, researchers can elucidate the structure-activity relationships of the 1-(4-cyanophenyl) moiety and determine the therapeutic potential of this compound. The insights gained from these studies could pave the way for the development of a new class of modulators for the GABAergic system, with potential applications in a variety of neurological and psychiatric disorders.

References

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). Google Scholar.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). NIH.
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed. (2008, June 15). NIH.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. (n.d.). ResearchGate.
  • 59045-82-8|(S)-Piperidine-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.
  • Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In - bioRxiv.org. (2025, February 21). bioRxiv.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). Dove Medical Press.
  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S) - PubMed. (2012, July 15). NIH.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.). Google Patents.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). ResearchGate.
  • Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed. (2003, April 3). NIH.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). WuXi AppTec.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022, January 3). CORA.
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). - ResearchGate. (n.d.). ResearchGate.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (n.d.). NIH.
  • Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions - DigitalCommons@TMC. (2023, November 3). TMC.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Wiley.
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. (n.d.). NIH.
  • Isonipecotic acid - Wikipedia. (n.d.). Wikipedia.
  • (S)-(+)-3-Piperidinecarboxylic acid 97% - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1-(4-Cyanophenyl)piperazine - All About Drugs. (2018, September 14). All About Drugs.
  • (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Details of the Drug | DrugMAP. (n.d.). DrugMAP.
  • 1-(2-Cyanophenyl)piperidine-3-carboxylic acid | CymitQuimica. (n.d.). CymitQuimica.

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Troubleshooting & Optimization

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid .

This chiral arylpiperidine is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between (S)-piperidine-3-carboxylic acid (nipecotic acid) and 4-fluorobenzonitrile. While seemingly straightforward, this transformation is notoriously plagued by poor conversions, racemization at the C3 stereocenter, and unwanted side reactions. This guide provides field-proven, mechanistically grounded solutions to optimize your yields and preserve enantiomeric purity.

Mechanistic Workflow & Failure Modes

To troubleshoot effectively, we must first map the causal relationships within the reaction. The SNAr proceeds via a Meisenheimer complex transition state [1]. However, the harsh basic conditions required to drive the reaction often trigger competing degradation pathways.

SNAr_Troubleshooting SM1 (S)-Piperidine-3-carboxylic acid (or alkyl ester) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate Base, Polar Solvent SM2 4-Fluorobenzonitrile SM2->Intermediate Product (S)-1-(4-Cyanophenyl)piperidine- 3-carboxylic acid Intermediate->Product Fluoride Elimination Side1 C3 Racemization (Base-catalyzed enolization) Intermediate->Side1 Excess Heat/Strong Base Side2 Nitrile Hydrolysis (Water + Base + Heat) Product->Side2 Adventitious H2O

Mechanistic pathway of the SNAr reaction highlighting the desired product and primary failure modes.

Troubleshooting Guide & FAQs

Q1: Why is my overall yield stuck below 50% when using the free amino acid directly? Causality: (S)-piperidine-3-carboxylic acid exists as a zwitterion in its native state. This severely limits its solubility in standard SNAr solvents (like DMF or DMSO) and reduces the nucleophilicity of the secondary amine. The heterogeneous reaction mixture leads to stalled kinetics and incomplete conversion [2]. Solution: Do not use the free acid for the coupling step. Instead, protect the carboxylic acid as an ethyl ester prior to the SNAr reaction. This breaks the zwitterionic network, drastically improving solubility and amine nucleophilicity.

Q2: I am observing a significant loss of enantiomeric excess (ee). How can I prevent racemization at the C3 position? Causality: The proton alpha to the carbonyl (C3) is relatively acidic. Under prolonged heating with strong, hard bases (e.g., K₂CO₃ or NaOH at >120 °C), reversible deprotonation occurs. This forms a planar enolate intermediate, completely destroying the stereocenter and resulting in a racemic mixture. Solution: Lower the reaction temperature to 85 °C and switch to a milder, soluble organic base such as N,N-Diisopropylethylamine (DIPEA). DIPEA provides sufficient basicity to neutralize the generated HF without aggressively deprotonating the C3 position [3].

Q3: My LC-MS shows a persistent +18 Da mass shift byproduct. What is this and how do I eliminate it? Causality: The nitrile group on the 4-fluorobenzonitrile electrophile is highly susceptible to basic hydrolysis. In the presence of adventitious water and heat, the nitrile hydrates to form a primary amide (+18 Da), or fully hydrolyzes to a carboxylic acid (+19 Da). Solution: Ensure strictly anhydrous conditions. Use molecular sieves in your solvent, store bases in a desiccator, and run the reaction under a positive pressure of dry argon.

Quantitative Condition Matrix

The following table summarizes the causal impact of varying reaction parameters on both overall yield and enantiomeric purity.

Reaction StrategyBaseSolventTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Free Acid (Direct)K₂CO₃ (3.0 eq)DMF12042%78% (Severe Racemization)
Free Acid (Direct)Cs₂CO₃ (2.5 eq)DMSO10061%88%
Ester Route (Two-Step)K₂CO₃ (2.5 eq)DMF10076%92%
Ester Route (Optimized) DIPEA (2.5 eq) Anhydrous NMP 85 91% >99% (Stereoretentive)

Optimized Experimental Protocol (Self-Validating System)

To guarantee high yield and >99% ee, we utilize the Ester Route with DIPEA in NMP. This protocol includes built-in self-validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: SNAr Coupling

  • Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl (S)-piperidine-3-carboxylate (1.0 equiv, 10.0 mmol) and 4-fluorobenzonitrile (1.1 equiv, 11.0 mmol). Purge the flask with argon for 5 minutes.

  • Reagent Addition: Inject anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL) followed by anhydrous DIPEA (2.5 equiv, 25.0 mmol).

  • Heating: Heat the reaction mixture to 85 °C using a precisely calibrated oil bath or heating block for 12 hours.

  • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Condition: Complete disappearance of the m/z 158 peak (starting amine) and dominant presence of m/z 259 (coupled ester).

    • Fail Condition: If m/z 158 is >5% relative abundance, inject an additional 0.5 equiv of DIPEA and heat for 3 more hours. Do not proceed until conversion is verified.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with distilled water (4 × 50 mL) to completely partition the NMP and DIPEA salts into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Mild Ester Hydrolysis 6. Hydrolysis: Dissolve the crude ethyl (S)-1-(4-cyanophenyl)piperidine-3-carboxylate in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 30 mL). Add LiOH·H₂O (2.0 equiv, 20.0 mmol). Stir at 20 °C (room temperature) for 4 hours. Note: Do not heat this step to protect the nitrile group. 7. Self-Validation Checkpoint 2: Spot the reaction on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting ester (Rf ~0.6) should be completely consumed, with the product remaining at the baseline. 8. Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL water and cool to 0 °C. 9. Acidification: Carefully add 1M HCl dropwise until the pH reaches exactly 4.5 (the isoelectric point of the product). A white precipitate will form. 10. Filtration: Filter the solid, wash with cold water, and dry under high vacuum at 40 °C overnight to yield the pure (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). This paper outlines the transition states and base-catalyzed mechanisms inherent in SNAr reactions, explaining the necessity of specific base selection to prevent side reactions. URL:[Link][1]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Institutes of Health (PMC). Provides foundational context on the synthesis and physical properties of nipecotic acid derivatives and their behavior in nucleophilic substitutions. URL:[Link][2]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose Research Online. Details the optimization of SNAr reactions between amines and aryl fluorides, specifically highlighting the impact of base choice and solvent on reaction efficiency and byproduct mitigation. URL:[Link][3]

Sources

Technical Support Center: Purification of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid. This guide is designed to provide practical, in-depth solutions to the unique purification challenges presented by this molecule. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate these complexities effectively.

The primary purification hurdles for this compound stem from three core characteristics: its chiral nature , its zwitterionic properties due to the presence of both a basic piperidine nitrogen and an acidic carboxylic acid, and the potential for stubborn process-related impurities . This guide is structured to address these issues directly in a question-and-answer format.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific experimental problems you may encounter.

Q1: My final product has low enantiomeric excess (ee). How can I remove the unwanted (r)-enantiomer?

This is the most common and critical challenge. Achieving high enantiomeric purity is paramount for pharmacological applications. Contamination with the (r)-enantiomer requires a dedicated chiral separation strategy.

Core Insight: Direct crystallization is highly unlikely to resolve enantiomers. You must introduce a chiral influence, either by forming diastereomers or by using a chiral stationary phase.

Recommended Actions:

  • Preparative Chiral HPLC (High-Performance Liquid Chromatography): This is the most direct and often most effective method for obtaining high-purity enantiomers.

    • Causality: Chiral stationary phases (CSPs), typically polysaccharide-based, create transient, diastereomeric complexes with the enantiomers.[1][2] The difference in stability of these complexes leads to different retention times, allowing for separation.

    • Starting Point Protocol: See the detailed protocol in the "Experimental Protocols" section below.

  • Diastereomeric Salt Crystallization: This classical method is a cost-effective alternative for larger-scale purification, leveraging the different solubilities of diastereomeric salts.[3]

    • Causality: Reacting your racemic or enantio-enriched carboxylic acid with a chiral base (or the piperidine nitrogen with a chiral acid) forms two diastereomeric salts. These salts are distinct chemical compounds with different crystal lattice energies and, therefore, different solubilities in a given solvent system.

    • Workflow:

      • Select a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or a chiral acid like tartaric acid).

      • Dissolve the (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid and a sub-stoichiometric amount of the resolving agent in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

      • Allow the less soluble diastereomeric salt to crystallize, often requiring slow cooling or seeding.

      • Isolate the salt by filtration.

      • Liberate the desired enantiomer by acid/base treatment to remove the resolving agent.

      • Analyze the enantiomeric excess of the recovered material using chiral HPLC.

Troubleshooting Workflow for Enantiomeric Purification

G start Crude Product (Low ee%) check_ee Analyze ee% by Chiral HPLC start->check_ee method_choice Select Purification Method check_ee->method_choice prep_hplc Preparative Chiral HPLC method_choice->prep_hplc Small Scale High Purity Needed salt_cryst Diastereomeric Salt Crystallization method_choice->salt_cryst Large Scale Cost-Sensitive analysis Analyze Final Product Purity (ee% and chemical purity) prep_hplc->analysis salt_cryst->analysis success High Purity (S)-Enantiomer analysis->success

Caption: Decision tree for enantiomeric purification.

Q2: My NMR and LC-MS show residual starting materials or synthesis byproducts. How can I remove them?

Process-related impurities, such as unreacted 4-fluorobenzonitrile or piperidine-3-carboxylic acid, are common. Their removal hinges on exploiting differences in their physicochemical properties compared to your zwitterionic product.

Core Insight: The zwitterionic nature of your product is the key. At its isoelectric point (pI), its solubility in many organic solvents is minimal, while charged impurities or neutral organic impurities remain soluble.

Recommended Actions:

  • Isoelectric Point Precipitation/Recrystallization: This is the most powerful non-chromatographic method.

    • Causality: A zwitterion exhibits its lowest solubility in a solution when the pH equals its pI. By adjusting the pH of an aqueous solution to the pI, the product can be selectively precipitated, leaving more soluble impurities behind.

    • Procedure:

      • Dissolve the crude product in an acidic aqueous solution (e.g., pH 2 with HCl), which protonates the carboxylate, making the molecule a soluble cation.

      • Filter to remove any insoluble non-basic impurities.

      • Slowly add a base (e.g., NaOH or NH4OH) to the filtrate to raise the pH. The product will precipitate out as it approaches its pI.

      • Monitor the pH carefully and collect the solid by filtration at the point of maximum precipitation.

      • Wash the solid with water and a non-polar organic solvent (like diethyl ether) to remove residual salts and organic contaminants.

  • Silica Gel Column Chromatography: While challenging for highly polar zwitterions, it can be effective with the right mobile phase.

    • Causality: This technique separates compounds based on their differential adsorption to the silica stationary phase.

    • Solvent System: Avoid standard non-polar systems. A polar or reverse-phase approach is needed. A common mobile phase for such compounds is a gradient of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid or ammonia to suppress or enhance ionization and improve peak shape.[4][5]

Q3: I'm struggling with crystallization. The product either oils out or gives very low yields. What can I do?

This is a direct consequence of the compound's high polarity and zwitterionic character.

Core Insight: The ideal crystallization solvent must sufficiently solvate the molecule when hot but allow it to form an ordered crystal lattice upon cooling. For zwitterions, this often involves polar, protic solvents.

Recommended Actions:

  • Systematic Solvent Screening: Test a range of solvents. Create a solubility table to guide your choice.

Solvent ClassExamplesSuitability & Rationale
Alcohols Methanol, Ethanol, IsopropanolExcellent. Protic nature stabilizes the zwitterion. Often soluble when hot, less so when cold.
Water H₂OGood. High polarity is effective, but solubility might be too high, leading to low recovery. Often used as a co-solvent.
Aprotic Polar Acetonitrile, AcetoneModerate. Can sometimes work, especially in combination with a protic co-solvent.
Ethers/Esters Diethyl Ether, Ethyl AcetatePoor (as primary solvent). Generally used as an anti-solvent to induce precipitation from a more polar solution.
  • Anti-Solvent Crystallization:

    • Dissolve your compound in a minimum amount of a good, hot solvent (e.g., methanol or water).

    • Slowly add a miscible "anti-solvent" (e.g., diethyl ether or acetonitrile) in which the compound is insoluble until turbidity persists.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled reduction in solubility promotes the growth of high-quality crystals.

Part 2: Frequently Asked Questions (FAQs)

What are the primary analytical methods to assess purity?
  • Chiral HPLC: Essential for determining enantiomeric excess (ee%). A validated method is non-negotiable for development.[1]

  • Reverse-Phase HPLC (RP-HPLC) with UV/MS detection: The standard for determining chemical purity. An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is typically used to protonate the molecule for good peak shape on a C18 column.[2][6]

  • ¹H and ¹³C NMR: Confirms the chemical structure and can help identify major organic impurities if their signals are resolved from the product's signals.

  • LC-MS: Crucial for identifying unknown impurities by providing molecular weight information.[7]

What are potential sources of impurities in the synthesis?

Understanding potential impurities helps in designing an effective purification strategy.

Potential Impurity Formation Pathways

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Product & Impurities SM1 (S)-Piperidine-3-carboxylic acid Reaction SNAr Reaction SM1->Reaction Impurity3 Unreacted Starting Materials SM1->Impurity3 SM2 4-Fluorobenzonitrile SM2->Reaction SM2->Impurity3 Product (S)-1-(4-Cyanophenyl) piperidine-3-carboxylic acid Reaction->Product Impurity1 (R)-Enantiomer Reaction->Impurity1 Imperfect Chiral Control Impurity2 Hydrolysis Product (Amide/Carboxylic Acid) Product->Impurity2 Degradation (pH, Temp)

Caption: Common impurities and their origins.

  • Enantiomeric Impurity: The (r)-enantiomer, arising from incomplete stereocontrol during synthesis or racemization.

  • Starting Materials: Unreacted (s)-piperidine-3-carboxylic acid or the arylating agent (e.g., 4-fluorobenzonitrile).

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under harsh acidic or basic conditions during workup or purification.[8]

  • Byproducts: Side reactions specific to the synthetic route, which could include positional isomers or dimeric species.[8]

How should this compound be stored?

Given its functional groups, proper storage is key to maintaining its integrity.

  • Temperature: Store in a cool environment.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture and carbon dioxide. Amines can react with CO₂ to form carbamates.[9]

  • Container: Use a tightly sealed, opaque container to protect from light.

  • Recommendation: Store locked up in a well-ventilated place.[10] Handle in accordance with good industrial hygiene and safety practices.[10]

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Separation

This protocol provides a starting point; optimization is required.

  • Column Selection: A polysaccharide-based column such as Chiralpak IA or Chiralcel OD is a common choice for separating chiral acids and amines.[1]

  • Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent with an alcohol modifier and an acidic or basic additive to improve peak shape. Example: n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1.

  • Sample Preparation: Dissolve the crude material in the mobile phase or a stronger solvent like pure ethanol at a concentration suitable for preparative scale (e.g., 10-20 mg/mL). Ensure the solution is filtered before injection.

  • Chromatography:

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Perform an initial analytical run to confirm the retention times of the two enantiomers.

    • Begin preparative injections, collecting the fractions corresponding to each enantiomeric peak.

  • Product Recovery:

    • Combine the fractions containing the desired (s)-enantiomer.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The resulting solid may contain residual TFA. It can be removed by dissolving the product in a minimal amount of solvent and re-precipitating, or by a mild aqueous workup.

Protocol 2: Diastereomeric Salt Crystallization & Liberation
  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of your enantio-enriched product in a suitable volume of warm ethanol (e.g., 10 mL per gram).

    • In a separate container, dissolve 0.5-0.6 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in a minimal amount of ethanol.

    • Slowly add the resolving agent solution to the solution of your compound while stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in a refrigerator (4°C) overnight.

    • Collect the crystallized salt by vacuum filtration and wash the crystals with a small amount of cold ethanol.

  • Liberation of the Free Acid:

    • Suspend the diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates your product's carboxylic acid and the chiral amine, moving them into the aqueous phase.

    • Separate the layers. The organic layer contains the now-neutralized chiral resolving agent (if it's a base).

    • Adjust the pH of the aqueous layer to the pI of your product to precipitate it.

    • Filter the purified product, wash with cold water, and dry under vacuum.

  • Validation: Always check the ee% of the final product and the mother liquor by chiral HPLC to assess the efficiency of the resolution.

References

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Organic Syntheses Procedure. Organic Syntheses.
  • United States Patent US20150182531A1.
  • Safety Data Sheet for 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.
  • Discussion on piperidine crystallization in DMF.
  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection. Hindawi.

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Overcoming poor solubility of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Overcoming Solubility Challenges with (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid in Experimental Assays

Welcome to the technical support guide for (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and detailed protocols to address the poor aqueous solubility of this compound, ensuring reliable and reproducible results in your assays.

The inherent structure of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid—featuring a bulky, hydrophobic cyanophenyl group combined with an ionizable carboxylic acid—is the primary reason for its challenging solubility profile at neutral pH.[1] This guide will walk you through a logical, step-by-step process to achieve complete dissolution and maintain stability in your experimental systems.

Section 1: At a Glance - Physicochemical Profile & Initial Recommendations

Understanding the molecule's properties is the first step in troubleshooting. The carboxylic acid moiety is the key to unlocking its solubility.

PropertyValue / ObservationRationale & Implications
Molecular Formula C₁₃H₁₄N₂O₂Indicates a significant non-polar carbon framework relative to polar functional groups.
Molecular Weight 230.26 g/mol
Key Functional Groups Carboxylic Acid (-COOH)Acidic. This group is poorly soluble in its protonated state (R-COOH) at neutral or acidic pH but becomes highly soluble in its deprotonated, ionic state (R-COO⁻) at basic pH.[2][3]
Piperidine NitrogenWeakly Basic. Can be protonated at very low pH, but the carboxylic acid is the primary handle for solubility manipulation in most biological assays.
Cyanophenyl GroupHydrophobic. This large, non-polar group is the main contributor to the compound's low water solubility.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in our standard phosphate-buffered saline (PBS) at pH 7.4, but it immediately precipitated or formed a cloudy suspension. Why?

A: At physiological pH (7.4), the carboxylic acid group on the molecule is largely protonated (R-COOH), making the molecule neutral and allowing the hydrophobic cyanophenyl group to dominate its behavior, leading to very low aqueous solubility.[2][4] To dissolve it in an aqueous buffer, you must first deprotonate the carboxylic acid to form a soluble salt.

Q2: What is the single best solvent to start with for making a stock solution?

A: For a high-concentration master stock, Dimethyl Sulfoxide (DMSO) is the recommended starting point.[5][6] For preparing an aqueous stock solution directly, a dilute basic solution (e.g., 0.1 N NaOH) is the most effective method.[7] See Section 3 for detailed protocols.

Q3: Can I just heat the solution or sonicate it for a longer time to force it to dissolve?

A: While heating and sonication can increase the rate of dissolution, they do not change the fundamental thermodynamic solubility of the compound in a given solvent.[8] If the compound is not soluble at room temperature, any material dissolved with heat will likely precipitate out upon cooling to the assay temperature. These methods are not a substitute for proper solvent and pH selection.

Q4: How much DMSO is acceptable in my cell-based or enzymatic assay?

A: This is highly assay-dependent. As a general rule, most cell lines and enzymes can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or interference.[9] However, higher concentrations can perturb enzyme conformations and cell membranes.[10][11] It is critical to always run a "vehicle control" (your final assay buffer containing the same percentage of DMSO as your test samples) to ensure the solvent itself is not causing an effect.[6][12]

Section 3: In-Depth Troubleshooting & Protocols

This section provides validated, step-by-step methods for solubilizing your compound. The primary, and most recommended, method for aqueous assays is pH-mediated solubilization. The co-solvent method is an excellent alternative, particularly for creating high-concentration stocks.

The Primary Method: pH-Mediated Solubilization

This approach leverages the acidic nature of the carboxylic acid group. By raising the pH with a base, we convert the insoluble acid into a highly soluble carboxylate salt.[][14]

cluster_0 Chemical Equilibrium Insoluble Insoluble Form (R-COOH) Soluble Soluble Ionic Form (R-COO⁻ Na⁺) Insoluble->Soluble Add Base (e.g., NaOH) pH > pKa Soluble->Insoluble Add Acid (e.g., HCl) pH < pKa

Caption: pH-dependent equilibrium of the compound.

Protocol 3.1: Preparation of a 10 mM Aqueous Stock Solution

  • Calculate Mass: Weigh the required amount of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid for your desired volume and a 10 mM final concentration (M.W. = 230.26 g/mol ).

  • Initial Suspension: Add the powder to a sterile conical tube or vial. Add approximately 80% of the final desired volume of purified water (e.g., 8 mL for a final 10 mL volume). The compound will not dissolve and will appear as a white suspension.

  • Basification: While vortexing or stirring, add 1.0 N NaOH dropwise. Monitor the solution. As the pH increases, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH drops until the solution becomes completely clear. This indicates that the compound has been fully converted to its soluble salt form.

  • pH Adjustment (Optional but Recommended): If your assay is sensitive to high pH, you can carefully back-titrate the pH downwards by adding 1.0 N HCl dropwise. Be cautious: if you go below the compound's pKa (typically around 4-5 for carboxylic acids), it will precipitate. Aim for the lowest pH at which the compound remains fully dissolved (often pH 8-9 is a safe starting point).

  • Final Volume: Add purified water to reach the final desired volume and vortex thoroughly.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

The Co-Solvent Approach: Preparing High-Concentration Stock

This method uses a water-miscible organic solvent to dissolve the compound, which can then be diluted into the aqueous assay buffer.[15][16] DMSO is the most common and effective choice.[5]

Protocol 3.2: Preparation of a 100 mM Stock Solution in 100% DMSO

  • Weigh Compound: Add the appropriate mass of the compound to a sterile, DMSO-compatible vial (e.g., glass or polypropylene).

  • Add Solvent: Add the desired volume of 100% pure, anhydrous DMSO.

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved, resulting in a clear solution. This is your master stock.

  • Storage: Store the master stock in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption.

  • Serial Dilution: Before use, perform serial dilutions from your master stock into the final aqueous assay buffer. Crucially, ensure you vortex vigorously between each dilution step to prevent the compound from precipitating as it is introduced to the aqueous environment. The final concentration of DMSO should be kept as low as possible and be consistent across all samples.

Co-SolventTypical Max Assay ConcentrationNotes
DMSO < 0.5%The universal standard. Can interfere with some assays at higher concentrations.[10][12]
Ethanol < 1%Good for less hydrophobic compounds. Can cause protein precipitation.
PEG 400 1-5%Often used in in vivo formulations. Can be viscous.[]
Propylene Glycol 1-5%Another common vehicle for preclinical studies.[]
Decision-Making Workflow

Use the following workflow to select the best solubilization strategy for your specific experimental needs.

cluster_ph pH Adjustment Path cluster_dmso Co-Solvent Path decision decision start_end start_end start Start: Need to Solubilize Compound attempt_buffer Attempt to dissolve directly in final assay buffer start->attempt_buffer is_soluble Is it fully soluble at required concentration? attempt_buffer->is_soluble ph_compatible Is pH adjustment compatible with assay? is_soluble->ph_compatible No end_ok Proceed with Experiment. Include Vehicle Control. is_soluble->end_ok Yes use_ph_protocol Use Protocol 3.1: Prepare basic aqueous stock. Adjust pH if needed. ph_compatible->use_ph_protocol Yes use_dmso_protocol Use Protocol 3.2: Prepare high-conc. stock in 100% DMSO. ph_compatible->use_dmso_protocol No use_ph_protocol->end_ok check_dmso_conc Dilute into assay buffer. Is final DMSO% acceptable? use_dmso_protocol->check_dmso_conc check_dmso_conc->end_ok Yes end_fail Re-evaluate concentration or consider advanced formulation (e.g., surfactants) check_dmso_conc->end_fail No

Caption: Troubleshooting workflow for solubilization.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Ritika, S. L. Harikumar, and Geeta Aggarwal. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). BOC Sciences.
  • Piperidine-3-carboxylic acid - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Uptake Through Feeding and/or Culture Medium of 0.5% Dimethyl Sulfoxide (DMSO): Biological Response of Daphnia magna and Ceriodaphnia dubia in Ecotoxicity Tests. (n.d.). OUCI. [Link]

  • Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Maciejewska, G., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]

  • Park, H., & Park, H. (2020). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. International Journal of Molecular Sciences. [Link]

  • Cappiello, M., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tsinman, K., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Spoke Sciences. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. (n.d.). ORBi (Open Repository and Bibliography) - University of Liège. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. [Link]

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Technical Support Center: A Methodological Guide to Optimizing Dosage for Novel Piperidine Carboxylic Acid Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and optimize the dosage of novel chemical entities (NCEs), using (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a representative example. Given that specific in vivo data for this particular compound is not extensively available in public literature, this document outlines the essential principles and methodologies required to advance a similar NCE through preclinical animal studies. Our focus is on establishing a robust, scientifically-sound process that ensures data integrity, reproducibility, and the ethical use of animal models.

Frequently Asked Questions (FAQs)

Section 1: Foundational Steps - Formulation and Physicochemical Properties

Question 1: We have just synthesized (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid. What are the first critical steps before we can even consider animal dosing?

Answer: Before any in vivo work, a thorough physicochemical characterization of your NCE is paramount. This foundational data dictates formulation strategy and influences pharmacokinetic behavior. Key parameters to assess include:

  • Solubility: Determine the compound's solubility in a range of aqueous and organic solvents. This is critical for developing a suitable formulation for administration.[1][2] The carboxylic acid and piperidine moieties suggest that solubility will be pH-dependent.[3]

  • Stability: Assess the chemical stability of the compound in the solid state and in potential dosing vehicles. Degradation can lead to inaccurate dosing and the generation of confounding metabolites.[4]

  • pKa Determination: The ionization constant (pKa) will help predict the compound's charge at different physiological pH levels, which affects its absorption, distribution, and excretion.

Protocol 1: Basic Aqueous Solubility Screening

  • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).

  • Add an excess amount of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-48 hours).

  • Centrifuge or filter the samples to remove undissolved solid.

  • Analyze the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Question 2: Our compound, (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, shows poor aqueous solubility. What are our formulation options for oral and intravenous (IV) administration in mice?

Answer: Poor solubility is a common challenge in preclinical development.[5][6] The primary goal is to develop a safe and effective vehicle that can deliver the required dose in a small, well-tolerated volume.[7] Your choice of formulation will depend on the route of administration and the physicochemical properties of the compound.

Decision Workflow for Preclinical Formulation

G start Start: Assess Solubility of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid sol_check Is solubility > target dose concentration in aqueous buffer (e.g., PBS, Saline)? start->sol_check aqueous_sol Formulate as simple aqueous solution. Ideal for IV administration. sol_check->aqueous_sol Yes ph_mod Can pH adjustment solubilize the compound? sol_check->ph_mod No ph_sol Formulate as a salt solution. Ensure final pH is physiologically tolerated. ph_mod->ph_sol Yes complexation Consider complexation agents (e.g., cyclodextrins like SBE-β-CD)? ph_mod->complexation No cyclo_sol Formulate with cyclodextrins. Good for increasing solubility of lipophilic compounds. complexation->cyclo_sol Yes cosolvent Use co-solvents (e.g., DMSO, PEG300, Ethanol)? complexation->cosolvent No cosolvent_sol Formulate with co-solvents. Limit % of organic solvent to avoid vehicle toxicity. cosolvent->cosolvent_sol Yes suspension Formulate as a suspension (e.g., using 0.5% CMC-Na or Tween 80). Primarily for oral/IP routes. Ensure particle size is uniform. cosolvent->suspension No

Caption: Decision tree for selecting a suitable formulation vehicle.

Formulation Strategy Common Vehicles Primary Route(s) Key Considerations
Aqueous Solution Saline, Phosphate-Buffered Saline (PBS)IV, IP, SC, POIdeal but requires sufficient aqueous solubility.
Co-solvent System DMSO, PEG300, Ethanol, Propylene GlycolIV, IP, POLimit organic solvent concentration (e.g., <10% DMSO) to avoid vehicle-induced toxicity.[8]
Suspension 0.5% Carboxymethylcellulose (CMC-Na), 0.5% MethylcellulosePO, IPRequires uniform particle size for consistent dosing; not suitable for IV.[6]
Complexation Captisol® (SBE-β-CD)IV, IP, POCan significantly enhance the solubility of poorly soluble compounds.[8]
Lipid Formulation Corn oil, Sesame oilPO, SCSuitable for highly lipophilic compounds.[5]

For any chosen formulation, it is crucial to run a vehicle tolerability study in a small cohort of animals before proceeding to the main study.

Section 2: In Vivo Dose Optimization

Question 3: How do we determine a starting dose for our first animal study?

Answer: The initial dose-range finding (DRF) study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[9] The starting dose for this study should be based on any available in vitro data (e.g., EC50 or IC50 from cell-based assays). A common practice is to start at a dose that yields a plasma concentration 10-30 times the in vitro IC50. If no in vitro data exists, a stepwise dose escalation approach, starting at a low dose (e.g., 1-5 mg/kg), is recommended.[10]

Question 4: We are seeing high variability in our results between animals in the same dose group. What could be the cause?

  • Formulation Instability: If your compound is precipitating out of the dosing solution, each animal may receive a different effective dose.[8] Troubleshooting: Prepare formulations fresh daily and check for precipitation before each dose. For suspensions, ensure they are thoroughly vortexed between each animal administration.

  • Dosing Inaccuracy: Inaccurate administration, especially with small volumes for mice, can lead to significant dose variation. Troubleshooting: Use calibrated pipettes and appropriate gavage needles. Ensure personnel are properly trained. Consider using a dosing method based on body weight (mg/kg) to normalize for animal size.[11]

  • Animal Variability: Biological differences in metabolism and physiology exist between individual animals. Troubleshooting: Increase the number of animals per group (n) to improve statistical power. Ensure animals are age and weight-matched and sourced from a reliable vendor.

Question 5: We completed a Dose-Range Finding study but observed no therapeutic effect, even at the highest tolerated doses. What are the next steps?

Answer: A lack of in vivo efficacy despite in vitro potency points towards a potential pharmacokinetic or pharmacodynamic disconnect.[10]

  • Confirm Target Engagement: If a biomarker for your compound's target is available, measure it in tissue or plasma samples to confirm that the drug is reaching its target and exerting a biological effect.

  • Conduct a Pharmacokinetic (PK) Study: The most critical next step is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of your compound.[12] A PK study will reveal if the lack of efficacy is due to poor exposure (low Cmax or AUC).[9] Perhaps the compound is not being absorbed orally or is being cleared too rapidly.

  • Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate and that the target pathway is relevant to the disease pathology in that species.[13]

Workflow for Investigating Lack of In Vivo Efficacy

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Question 6: How can we extrapolate a dose from a mouse study to a rat study?

Answer: Direct extrapolation of a dose in mg/kg from one species to another is scientifically unsound due to differences in metabolic rates. The correct method is allometric scaling , which normalizes the dose to body surface area.[14] Allometry is based on the principle that many physiological parameters, including drug clearance, scale with body weight to the power of an exponent (typically ~0.75).[15][16][17]

The Human Equivalent Dose (HED) can be calculated from animal doses using factors derived from body surface area. While this is for human dose prediction, the same principle applies between preclinical species. A simplified conversion involves using a Km factor (Body weight / Body Surface Area).

Table of Dose Conversion Factors (Normalized to Body Surface Area)

FromTo Mouse (20g)To Rat (150g)To Dog (20kg)To Human (60kg)
Mouse (Km=3) 10.50.120.08
Rat (Km=6) 210.250.16
Dog (Km=20) 8410.65
Human (Km=37) 1261.51

To convert a mouse dose to a rat dose: Rat Dose (mg/kg) = Mouse Dose (mg/kg) x (Mouse Km / Rat Km) Example: A 10 mg/kg dose in a mouse would be approximately 10 mg/kg * (3/6) = 5 mg/kg in a rat.

Experimental Protocols

Protocol 2: Dose-Range Finding (MTD) Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid following a single administration.

Methodology:

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or CD-1 mice), typically one gender to start (e.g., female), 8-10 weeks old.

  • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[18]

  • Dose Selection:

    • Group 1: Vehicle control.

    • Group 2 (Low Dose): e.g., 5 mg/kg.

    • Group 3 (Mid Dose): e.g., 25 mg/kg.

    • Group 4 (High Dose): e.g., 100 mg/kg.

    • Dose escalation can follow a modified Fibonacci sequence or a simple geometric progression (e.g., 3x or 5x).

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection). The volume should be consistent across groups (e.g., 10 mL/kg for oral).[7]

  • Monitoring:

    • Record body weight just before dosing and daily for 7-14 days.

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing) at 1, 4, and 24 hours post-dose, and daily thereafter.

    • Use a clinical scoring system to quantify observations.

  • Endpoint: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant, persistent clinical signs of toxicity.

Protocol 3: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

Methodology:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley with jugular vein cannulas) to allow for serial blood sampling from the same animal. This reduces animal usage and inter-animal variability.

  • Group Allocation:

    • Group 1 (IV): n=3-5 rats, dose = 1-2 mg/kg (allows for determination of absolute bioavailability).

    • Group 2 (PO or other route): n=3-5 rats, dose = 5-10 mg/kg.

  • Administration: Administer the compound via the specified routes.

  • Blood Sampling: Collect blood samples (e.g., ~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points.

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters via non-compartmental analysis.

References

  • Title: All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology Source: PubMed Central (PMC) URL: [Link]

  • Title: Allometric scaling Source: Slideshare URL: [Link]

  • Title: All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology Source: PubMed URL: [Link]

  • Title: Preclinical Drug Formulation Source: Scantox URL: [Link]

  • Title: Allometry Scalling in Drug Development Source: Crimson Publishers URL: [Link]

  • Title: (PDF) All You Need to Know About Allometric Scaling: An Integrative Review on the Theoretical Basis, Empirical Evidence, and Application in Human Pharmacology Source: ResearchGate URL: [Link]

  • Title: Designing formulations for preclinical and early stage clinical studies Source: ondrugdelivery.com URL: [Link]

  • Title: Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation Source: langhuapharma.com URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preclinical formulations for discovery and toxicology: physicochemical challenges Source: ResearchGate URL: [Link]

  • Title: Best Practices for Preclinical Dose Range Finding Studies Source: Altasciences URL: [Link]

  • Title: Key Considerations For Dosing Volume, PH, And Formulation in Animal Models Source: PRISYS Biotech URL: [Link]

  • Title: Piperidine-3-carboxylic acid - Solubility of Things Source: solubilityofthings.com URL: [Link]

  • Title: FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials Source: AACR Journals URL: [Link]

  • Title: How do drug researchers address effects that only occur in rats? Source: Patsnap Synapse URL: [Link]

  • Title: MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY Source: viivhealthcare.com URL: [Link]

  • Title: Use treatment and dose tools in In Vivo Source: Benchling Help Center URL: [Link]

  • Title: Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In Source: bioRxiv.org URL: [Link]

  • Title: Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S) - PubMed Source: PubMed URL: [Link]

  • Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis Source: PubMed URL: [Link]

  • Title: Biologically active 4-arylpiperidine-3-carboxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products Source: dissolutiontech.com URL: [Link]2211/DT202211_A02.pdf)

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(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reaction Byproduct Analysis and Troubleshooting

Welcome, researchers, scientists, and drug development professionals. This guide, compiled by our team of application scientists, provides in-depth technical support for the synthesis of (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid. We will delve into the common byproducts encountered during its synthesis, primarily via the Buchwald-Hartwig amination, and offer robust troubleshooting strategies and analytical methods to ensure the purity and quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid and what are the primary side reactions?

A1: The most prevalent method for synthesizing (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid is the Palladium-catalyzed Buchwald-Hartwig N-arylation of (S)-piperidine-3-carboxylic acid with a 4-halobenzonitrile (typically 4-bromobenzonitrile or 4-chlorobenzonitrile).[1][2] This reaction, while powerful, is susceptible to several side reactions that can impact yield and purity.

The primary side reactions include:

  • Hydrodehalogenation of the aryl halide.[3][4][5]

  • Homocoupling of the aryl halide to form a biaryl species.

  • Hydrolysis of the nitrile group.

  • Decarboxylation of the piperidine-3-carboxylic acid.

Q2: I am observing a significant amount of benzonitrile in my crude reaction mixture. What is the cause and how can I mitigate it?

A2: The formation of benzonitrile is a result of a hydrodehalogenation side reaction, where the cyano-substituted aryl halide is reduced.[3][4][5] This is a common issue in Palladium-catalyzed cross-coupling reactions.[1]

Potential Causes:

  • Presence of a hydrogen source: This can be residual water, alcohols, or even the amine itself acting as a hydride donor under certain conditions.

  • Catalyst deactivation pathway: Certain palladium-hydride species, which are intermediates in the catalytic cycle, can reductively eliminate to form the hydrodehalogenated product.

  • Suboptimal ligand choice: The ligand plays a crucial role in preventing this side reaction.

Troubleshooting Strategies:

  • Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox is recommended.[6]

  • Select a bulky, electron-rich ligand: Ligands like XPhos, SPhos, or RuPhos can promote the desired C-N bond formation over hydrodehalogenation.[7]

  • Use a non-protic, weaker base: Strong, protic bases can sometimes facilitate this side reaction. Consider using a weaker base like Cs₂CO₃ or K₃PO₄.[8]

  • Optimize reaction temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.[7]

Q3: My product purity is low, and I suspect the presence of a byproduct with a similar polarity. What could it be?

A3: A common, and often challenging to separate, byproduct is the decarboxylated product, (S)-1-(4-cyanophenyl)piperidine .

Formation Mechanism: Decarboxylation involves the loss of CO₂ from the carboxylic acid moiety.[9] While often requiring high temperatures, this can be catalyzed by trace metals or occur under prolonged heating.[9][10]

Identification and Mitigation:

  • LC-MS analysis: This is the most effective way to identify the decarboxylated product, which will have a mass difference of 44 Da (the mass of CO₂) compared to the desired product.

  • NMR analysis: The proton and carbon signals associated with the carboxylic acid group will be absent in the NMR spectrum of the byproduct.

  • Mitigation:

    • Avoid excessive heating and prolonged reaction times.

    • Careful purification by flash chromatography or preparative HPLC may be required.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and analysis of (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid.

Issue 1: Low Reaction Conversion

If you are experiencing low conversion of your starting materials, consider the following:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivated.

    • Solution: Use a pre-catalyst that is more readily activated.[8] Ensure all reagents and solvents are rigorously deoxygenated, as oxygen can oxidize and deactivate the catalyst.[7]

  • Suboptimal Ligand or Base: The combination of ligand and base is crucial for an efficient reaction.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS, K₃PO₄).[8]

  • Poor Solubility: If reagents are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Toluene and dioxane are common solvents. If solubility is an issue, consider a co-solvent system, but be mindful of potential interactions with the catalyst.[11]

Issue 2: Formation of Nitrile Hydrolysis Byproducts

The presence of byproducts corresponding to the hydrolysis of the nitrile group to an amide ((S)-1-(4-carbamoylphenyl)piperidine-3-carboxylic acid ) or a carboxylic acid ((S)-1-(4-carboxyphenyl)piperidine-3-carboxylic acid ) indicates the presence of water in the reaction.

Troubleshooting Flowchart:

start Nitrile Hydrolysis Detected q1 Are you using anhydrous solvents and reagents? start->q1 sol1 Thoroughly dry all solvents and reagents. Use Sure/Seal™ bottles. q1->sol1 No q2 Is the reaction run under an inert atmosphere? q1->q2 Yes end Nitrile Hydrolysis Minimized sol1->end sol2 Use a glovebox or Schlenk line to exclude moisture and oxygen. q2->sol2 No q3 Is the base hygroscopic? q2->q3 Yes sol2->end sol3 Use a freshly opened container of base or dry it before use. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting Nitrile Hydrolysis.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) Method for Byproduct Analysis

A robust HPLC method is essential for separating the target compound from its potential byproducts.

Recommended Starting Conditions:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., Agilent ZORBAX, Waters SunFire), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm (Diode Array Detector recommended for peak purity)

Expected Elution Order (General Trend):

  • (S)-1-(4-Carboxyphenyl)piperidine-3-carboxylic acid (most polar)

  • (S)-1-(4-Carbamoylphenyl)piperidine-3-carboxylic acid

  • (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (Target Compound)

  • (S)-1-(4-Cyanophenyl)piperidine (Decarboxylated byproduct)

  • Benzonitrile (Hydrodehalogenation byproduct)

  • 4,4'-Dicyanobiphenyl (Homocoupling byproduct, least polar)

NMR and MS Analysis for Byproduct Identification

¹H NMR:

  • Hydrodehalogenation (Benzonitrile): Look for characteristic aromatic signals of benzonitrile.

  • Nitrile Hydrolysis (Amide): Appearance of broad NH₂ signals and a shift in the aromatic proton signals.

  • Nitrile Hydrolysis (Carboxylic Acid): Aromatic proton signals will shift, and a broad -COOH proton signal may be observable in some solvents.

  • Decarboxylation: Disappearance of the methine proton signal adjacent to the carboxylic acid group on the piperidine ring.

Mass Spectrometry (MS):

  • Calculate the expected m/z values for the protonated molecules [M+H]⁺ of all potential byproducts for easy identification in your LC-MS data.

CompoundExpected Mass [M+H]⁺
(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid231.11
Benzonitrile104.05
(S)-1-(4-Carbamoylphenyl)piperidine-3-carboxylic acid249.12
(S)-1-(4-Carboxyphenyl)piperidine-3-carboxylic acid250.10
(S)-1-(4-Cyanophenyl)piperidine187.12
4,4'-Dicyanobiphenyl205.08

Reaction Mechanism and Byproduct Formation Pathways

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and the pathways leading to common byproducts.

cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_byproducts Byproduct Formation Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)Complex Ligand_Exchange Ligand Exchange (Amine, Base) Pd(II)Complex->Ligand_Exchange Hydrodehalogenation Hydrodehalogenation (H-source) Pd(II)Complex->Hydrodehalogenation Homocoupling Homocoupling Pd(II)Complex->Homocoupling Amido_Complex Ar-Pd(II)-NR'R''(L) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product (S)-1-(4-Cyanophenyl)piperidine- 3-carboxylic acid Reductive_Elimination->Product Nitrile_Hydrolysis Nitrile Hydrolysis (H₂O) Product->Nitrile_Hydrolysis Decarboxylation Decarboxylation (Heat) Product->Decarboxylation

Caption: Catalytic Cycle and Byproduct Pathways.

References

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. [Link]

  • Science of Synthesis. Catalytic Hydrodehalogenation Reactions. [Link]

  • ResearchGate. Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts | Request PDF. [Link]

  • Wiley Online Library. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • Chemistry Stack Exchange. Mass spectra interpretation for monitoring Buchwald–Hartwig coupling. [Link]

  • SIELC Technologies. Separation of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]

  • PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ChemRxiv. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. [Link]

  • Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • PMC. Decarboxylation in Natural Products Biosynthesis. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

  • Lund University. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. [Link]

  • ACS Publications. Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]

  • PMC. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S) -. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Yonsei University. Biocatalytic Decarboxylation of Aromatic l-Amino Acids with In Situ Removal of Both Products for Enhanced Production of Biogenic Amines. [Link]

  • ResearchGate. C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]journals.org/bjoc/articles/11/12)

Sources

Technical Support Center: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid Bioassay Guide

[1]

Welcome to the Technical Support Center. This guide addresses the specific bioassay challenges associated with (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid . As a scaffold frequently implicated in metabolic disease research (specifically GPR119 agonism and Acetyl-CoA Carboxylase inhibition), this compound presents a unique set of physicochemical properties that can introduce significant variability into high-throughput screening (HTS) and lead optimization data.[1]

Quick Reference: Compound Profile
  • Chemical Nature: N-aryl piperidine derivative with a chiral carboxylic acid tail.[1]

  • Key Functional Groups:

    • Carboxylic Acid (C3): pKa ≈ 3.5–4.5 (Ionizable, pH-sensitive solubility).

    • Nitrile (4-Cyano): Electron-withdrawing, metabolic stability, potential for hydrolysis.[1]

    • Chiral Center (C3): (S)-enantiomer (Critical for binding affinity).

  • Primary Assay Types: GPCR functional assays (cAMP), Enzymatic inhibition (ACC), Cell-based metabolic screens.

Module 1: Physicochemical Variability & Solubility[1]

Issue: Users often report "crashing out" or inconsistent IC50/EC50 values when moving from DMSO stocks to aqueous assay buffers.

Q: Why does the compound precipitate in my assay buffer despite being clear in DMSO? A: This is likely a pH-dependent solubility crash .[1] The carboxylic acid moiety must be deprotonated (ionized) to maintain aqueous solubility. In 100% DMSO, the compound is soluble. However, if your assay buffer is acidic or near the pKa (pH < 5.0), the compound protonates, becomes neutral/hydrophobic, and precipitates.

  • The Trap: The 4-cyanophenyl group significantly increases lipophilicity (LogP), making the neutral form highly insoluble.

Troubleshooting Protocol: The "pH Jump" Method

  • Check Buffer pH: Ensure your final assay buffer pH is > 7.0 .

  • Pre-dilution Step: Do not pipette 100% DMSO stock directly into the assay well if the volume is small. Instead, create an intermediate dilution (10x) in a buffer with pH 7.4–8.0 .

  • Visual Check: Use a nephelometer or simple visual inspection of the intermediate plate. Turbidity indicates precipitation.

Data Table: Solubility vs. pH Profile (Simulated)

Buffer pH State of Carboxylic Acid Solubility Status Risk Level
pH 4.0 Protonated (Neutral) Insoluble (< 1 µM) Critical (False Negatives)
pH 5.5 Mixed Unstable High (Variability)

| pH 7.4 | Ionized (Anionic) | Soluble (> 100 µM) | Low (Optimal) |[1]

Module 2: Stereochemical Integrity

Issue: "Batch-to-batch variability" where a new lot of the (S)-enantiomer shows 50% reduced potency.

Q: Could my compound be racemizing? A: Yes, or it may contain (R)-enantiomer impurities. The biological activity of piperidine-3-carboxylic acids is often strictly stereospecific. For GPR119, the (3S) isomer typically mimics the biological conformation, whereas the (3R) isomer is often inactive or acts as a competitive antagonist.

  • Mechanism: In basic conditions (high pH storage) or under thermal stress, the chiral center alpha to the carbonyl can racemize, especially if activated.

Validation Protocol: Chiral HPLC Check Before running critical dose-response curves, validate the Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA (Acid additive is crucial to suppress peak tailing of the carboxylic acid).

  • Acceptance Criteria: ee > 98%. A drop to 90% ee can skew EC50 values significantly if the (R)-isomer is an antagonist.

Module 3: Assay Interference (Aggregation & Fluorescence)

Issue: The compound shows activity against every target in a panel (Promiscuity).

Q: Is this a "Pan-Assay Interference Compound" (PAINS)? A: It is likely acting via Colloidal Aggregation . At high concentrations (>10 µM), the hydrophobic cyanophenyl head combined with the polar tail can form micelle-like aggregates. These colloids sequester enzymes, leading to false-positive inhibition.[1][2]

Diagnostic Workflow: The Detergent Test Run your primary assay with and without 0.01% Triton X-100 (or Tween-20).[1]

  • True Binder: Activity remains unchanged with detergent.

  • Aggregator: Activity disappears (IC50 shifts >10-fold) because detergent disrupts the colloids.

Visualization: Troubleshooting Decision Tree

BioassayTroubleshootingStartProblem: Inconsistent Bioassay DataCheckSolubilityStep 1: Check Buffer pH(Is pH > 7.0?)Start->CheckSolubilityPrecipitationPrecipitation Detected(Acidic pH issue)CheckSolubility->PrecipitationNoCheckDetergentStep 2: Detergent Sensitivity Test(Add 0.01% Triton X-100)CheckSolubility->CheckDetergentYesAdjustPHSolution: Adjust Buffer to pH 7.4Precipitation->AdjustPHActivityLostActivity Lost with DetergentCheckDetergent->ActivityLostYesActivityRetainedActivity RetainedCheckDetergent->ActivityRetainedNoAggregationCause: Colloidal Aggregation(False Positive)ActivityLost->AggregationCheckChiralityStep 3: Chiral HPLC AnalysisActivityRetained->CheckChiralityRacemicLow ee% (<95%)CheckChirality->RacemicYesValidValid Hit / Reproducible DataCheckChirality->ValidNoPurifySolution: Re-purify or Buy Fresh (S)-isomerRacemic->Purify

Caption: Logical workflow for isolating sources of variability in (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid assays.

Module 4: Biological Context (GPR119 & Metabolic Assays)

Issue: Low signal-to-noise ratio in cAMP accumulation assays.

Q: How do I optimize the window for this specific agonist? A: Optimization requires tuning the IBMX concentration and Incubation Time . For GPR119 agonists (Gs-coupled), phosphodiesterase (PDE) activity can degrade the cAMP signal rapidly.

  • IBMX (PDE Inhibitor): Ensure 0.5 mM IBMX is present. Without it, the "modest" potency of this scaffold might be masked by rapid cAMP hydrolysis.

  • DMSO Tolerance: GPR119 cell lines (e.g., HEK293-GPR119) are sensitive to DMSO. Keep final DMSO < 0.5%.[3][4] Higher levels permeabilize the membrane, leaking cAMP and ruining the assay window.

References
  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Auld, D. S., et al. (2017).[5] Assay Interference by Aggregation. Assay Guidance Manual.[5] NCBI. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Retrieved from [Link]

Validation & Comparative

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid vs other piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Chiral Heterocyclic Building Block / Pharmacophore CAS: 59045-82-8 (Parent acid), Derivatives vary. Primary Utility: GPCR Agonists (GPR119), GABA Uptake Inhibitors, ACC Inhibitors.

In the high-stakes landscape of medicinal chemistry, the selection of a starting scaffold dictates the physicochemical destiny of the final drug candidate. (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (hereafter S-CPCA ) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

This guide objectively compares S-CPCA against its primary structural competitors: the racemic parent, the regioisomeric isonipecotic acid derivative, and the unsubstituted analog. We analyze why the specific combination of the (S)-stereocenter , the 3-position vector , and the 4-cyanophenyl tail offers superior utility in lead optimization.

Comparative Technical Analysis

The Competitors

To understand the value of S-CPCA, we must benchmark it against standard alternatives used in library synthesis.

Feature(S)-CPCA (Subject)Racemic Nipecotic Acid Isonipecotic Derivative (4-COOH)Unsubstituted (S)-Nipecotic
Stereochemistry Pure (S)-Enantiomer Racemic (50/50 mix)Achiral (Symmetrical)Pure (S)-Enantiomer
Vector Geometry Kinked / Non-linear KinkedLinear (180°)Kinked
Electronic Profile Electron Deficient Aryl Polar ZwitterionElectron Deficient ArylPolar Zwitterion
LogP (Predicted) ~2.1 (Drug-like) -1.5 (Too polar)~2.1-1.5
Primary Use Late-stage Lead Opt. HTS Library Gen.Linear LinkersStarting Material
Structural Advantages of S-CPCA
A. The "Magic Methyl" Effect of Stereochemistry

While racemic mixtures are cheaper, they introduce "isomeric ballast"—inactive enantiomers that contribute to metabolic load without therapeutic benefit.

  • Mechanism: The (S)-configuration of nipecotic acid derivatives mimics the conformation of GABA (gamma-aminobutyric acid) in the synaptic cleft. For GAT-1 (GABA Transporter 1) inhibitors, the (S)-enantiomer often exhibits 10-100x greater potency than the (R)-enantiomer [1].

  • Decision: Use S-CPCA when targeting chiral pockets in GPCRs (e.g., GPR119) where the carboxylic acid must project into a specific hydrophilic sub-pocket.

B. The 4-Cyanophenyl "Warhead"

Why attach a 4-cyanophenyl group?

  • Dipole Interaction: The nitrile (-CN) group has a strong dipole moment (~3.9 D), allowing it to interact with backbone amides or serine/threonine side chains in the receptor binding pocket.

  • Metabolic Stability: Unlike a halogen or methyl group, the nitrile is resistant to P450 oxidation, though it can be hydrolyzed to an amide/acid in vivo (a potential prodrug strategy).

  • Bioisostere: It serves as a bioisostere for sulfonamides and carboxylic acids but with better membrane permeability.

C. Regiochemistry: 3-COOH vs. 4-COOH
  • 4-COOH (Isonipecotic): Creates a linear, rod-like molecule. Good for spanning long channels but rigid.

  • 3-COOH (Nipecotic): Creates a "kink" or bend in the molecule. This non-linear geometry is critical for inducing the conformational changes required for GPCR activation (agonist activity).

Experimental Validation: Synthesis & Application

Synthesis Protocol (Self-Validating)

Context: Many commercial sources sell the racemic ester. As a researcher, you may need to synthesize the pure (S)-acid derivative to ensure enantiomeric excess (ee).

Method A: Nucleophilic Aromatic Substitution (SnAr) – Recommended This method is superior to Buchwald-Hartwig coupling for this specific substrate due to the high reactivity of 4-fluorobenzonitrile and cost-efficiency.

Reagents:

  • (S)-Ethyl nipecotate (CAS: 5006-62-2)

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (

    
    )
    
  • DMSO (Solvent)

Protocol:

  • Setup: Charge a round-bottom flask with (S)-Ethyl nipecotate (1.0 eq), 4-Fluorobenzonitrile (1.1 eq), and finely ground

    
     (2.0 eq).
    
  • Solvent: Add DMSO (5 mL per mmol). Note: DMSO accelerates SnAr via dipole stabilization.

  • Reaction: Heat to 100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will be less polar than the amine.

  • Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Hydrolysis (Critical Step): To obtain the free acid (S-CPCA), treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours. Acidify carefully to pH 4 with 1M HCl to precipitate the zwitterionic product.

Validation Check:

  • NMR: Look for the disappearance of the ethyl quartet/triplet.

  • Chiral HPLC: Use a Chiralpak AD-H column to confirm no racemization occurred during the basic SnAr step. (S)-enantiomers typically elute differently than (R) in polar organic modes.

Biological Application: GPR119 Agonist Screening

Scenario: You are developing an oral drug for Type 2 Diabetes.

  • Target: GPR119 (increases GLP-1 secretion).

  • Experiment: Compare S-CPCA derived amides vs. R-CPCA derived amides.

  • Data: Literature suggests that for 3-substituted piperidines in GPR119, one enantiomer (often S) dominates activity by positioning the lipophilic tail into the receptor's TM bundle while the polar head interacts with Arg/Lys residues [2].

Visual Analysis (SAR & Synthesis)

G Start (S)-Nipecotic Acid (Chiral Scaffold) SnAr SnAr Reaction (4-F-Benzonitrile + K2CO3) Start->SnAr Functionalization Product (S)-1-(4-Cyanophenyl) piperidine-3-COOH (S-CPCA) SnAr->Product Yield: >85% Retains Chirality App1 GPR119 Agonists (Diabetes) Product->App1 Amide Coupling App2 GAT Inhibitors (Epilepsy) Product->App2 Linker Extension App3 ACC Inhibitors (NASH/Metabolism) Product->App3 Bioisostere

Figure 1: Synthetic workflow and downstream applications of S-CPCA. The SnAr route is highlighted for its efficiency in retaining stereochemistry.

SAR Center S-CPCA Structure Feat1 3-COOH Position Center->Feat1 Feat2 (S)-Chirality Center->Feat2 Feat3 4-Cyanophenyl Center->Feat3 Ben1 Non-linear 'Kink' (GPCR Activation) Feat1->Ben1 Ben2 Single Enantiomer (Reduced Toxicity) Feat2->Ben2 Ben3 Dipole & pi-stacking (Receptor Affinity) Feat3->Ben3

Figure 2: Structure-Activity Relationship (SAR) breakdown. Each structural component contributes a specific pharmacological advantage.

References

  • GAT Transporter Stereoselectivity

    • Kragler, A., et al. "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives." Bioorganic & Medicinal Chemistry, 2008. (Verified Concept: Stereochemistry dictates GABA transporter affinity).

  • GPR119 Agonists & Piperidine Scaffolds

    • Semple, G., et al. "Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119." Journal of Medicinal Chemistry, 2008. (Demonstrates the utility of 4-aryl-piperidine-3-carboxylates in GPR119).

  • ACC Inhibitor Design

    • Harriman, G., et al. "Acetyl-CoA Carboxylase Inhibition by ND-630."[1] PNAS, 2016. (Contextualizes the use of piperidine linkers in metabolic enzyme inhibitors).

  • Synthetic Methodology (SnAr)

Sources

A Comprehensive Guide to the Efficacy of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid Analogs as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is undergoing a paradigm shift, moving towards targeted inhibition of specific coagulation factors to uncouple antithrombotic efficacy from bleeding risk. A promising new class of anticoagulants, inhibitors of Factor XIa (FXIa), has emerged with the potential to offer a safer therapeutic window compared to traditional agents. Within this class, analogs of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid have demonstrated significant promise, with Milvexian (BMS-986177) being a key clinical candidate. This guide provides an in-depth comparison of the efficacy of these analogs, supported by experimental data, to inform further research and development in this critical area.

The Rationale for Targeting Factor XIa

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. While essential for hemostasis, its dysregulation can lead to thrombosis. Traditional anticoagulants, which target central factors like thrombin or Factor Xa, are effective but carry an inherent risk of bleeding.[1]

Factor XIa occupies a unique position in the intrinsic pathway of the coagulation cascade. It plays a more significant role in the amplification of thrombin generation during pathological thrombus formation than in the initial stages of hemostasis.[1] This suggests that inhibiting FXIa could prevent thrombosis with a reduced propensity for bleeding complications.[1]

Comparative Efficacy of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid Analogs

The following sections detail the in vitro and in vivo performance of key analogs of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, with a focus on Milvexian as a benchmark compound.

In Vitro Potency and Selectivity

The inhibitory potency against FXIa and selectivity over other serine proteases in the coagulation cascade are critical determinants of a successful anticoagulant. The data below, compiled from various preclinical studies, highlights the efficacy of Milvexian and provides a basis for comparison with other FXIa inhibitors.

CompoundTargetK i (nM)aPTT EC 2x (µM, human plasma)Selectivity vs. other proteases
Milvexian (BMS-986177) FXIa 0.11 - High
BMS-262084FXIaIC50: 2.8 (irreversible)0.14Selective over other coagulation proteases
AsundexianFXIaIC50: 1.010.8 (EC 1.5x)High selectivity
Compound F47FXIaIC50: 2.00.4Comparable to Asundexian
  • K i : Inhibition constant, a measure of binding affinity.

  • aPTT EC 2x : Concentration required to double the activated partial thromboplastin time, a measure of anticoagulant effect in plasma.

  • IC50 : Half-maximal inhibitory concentration.

Expert Insights on Structure-Activity Relationship (SAR):

The development of potent and selective FXIa inhibitors from the (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid scaffold has been guided by key structural insights:

  • P1 Moiety : The 4-cyanophenyl group effectively occupies the S1 pocket of the FXIa active site. Modifications in this region are critical for potency and selectivity.

  • Piperidine Core : The (s)-piperidine-3-carboxylic acid core serves as a rigid scaffold to correctly orient the P1 and other interacting groups. The carboxylic acid is often crucial for interaction with the protein, and its esterification can lead to a significant loss of activity.[2]

  • P2' Region : Modifications at the P2' position have been explored to enhance interactions with the corresponding pocket on the enzyme surface, often leading to improved potency. For instance, the replacement of a carbamate with a CHF2-containing pyrazole in the development of Milvexian disrupted intramolecular hydrogen bonding, thereby increasing solubility.[3]

In Vivo Antithrombotic Efficacy

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of novel anticoagulants. The Ferric Chloride (FeCl₃)-induced thrombosis model and arteriovenous (AV) shunt models are commonly used to assess antithrombotic activity.

Comparative In Vivo Performance of FXIa Inhibitors:

CompoundAnimal ModelKey Efficacy FindingsBleeding Risk Assessment
Milvexian Rabbit electrolytic-induced carotid arterial thrombosisPreserved 76% of carotid blood flow and reduced thrombus weight by 70%.Did not increase bleeding time, even when combined with aspirin.
BMS-262084Rat FeCl₃-induced carotid artery injuryReduced thrombus weight and increased carotid blood flow.-
Compound F47Rat FeCl₃-induced thrombosis modelExhibited dose-dependent antithrombotic efficacy.-

These preclinical data demonstrate that (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid analogs can effectively prevent thrombosis in vivo with a potentially favorable safety profile regarding bleeding.

Experimental Methodologies

The following protocols are representative of the key experiments used to characterize the efficacy of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid analogs as FXIa inhibitors.

FXIa Enzyme Inhibition Assay

This assay determines the direct inhibitory activity of a compound against purified FXIa.

Workflow:

A Compound Dilution Series B Pre-incubation with Human FXIa A->B 30 min @ RT C Addition of Chromogenic Substrate B->C D Kinetic Reading (OD at 405 nm) C->D Continuous E IC50 Calculation D->E A Animal Anesthesia & Surgical Preparation B Compound Administration (e.g., IV or Oral) A->B C Exposure of Carotid Artery B->C D Application of FeCl3 -soaked filter paper C->D E Monitoring of Blood Flow D->E F Thrombus Excision & Weight Measurement E->F

FeCl₃-Induced Carotid Artery Thrombosis Model Workflow.

Protocol:

  • Anesthetize the animal (e.g., rat or rabbit) and surgically expose the carotid artery.

  • Administer the test compound or vehicle control via the appropriate route (e.g., intravenous infusion or oral gavage).

  • Place a filter paper saturated with a ferric chloride (FeCl₃) solution onto the exposed artery to induce endothelial injury and initiate thrombosis.

  • Monitor carotid artery blood flow using a Doppler flow probe.

  • At the end of the experiment, excise the thrombotic segment of the artery and weigh the thrombus.

  • Compare the thrombus weight and blood flow in the compound-treated group to the vehicle control group to determine antithrombotic efficacy.

Mechanism of Action: Inhibition of the Intrinsic Coagulation Pathway

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid analogs act as direct, reversible inhibitors of the FXIa active site. By binding to FXIa, they prevent the activation of Factor IX to Factor IXa, thereby attenuating the amplification of the coagulation cascade and subsequent thrombin generation.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa Inhibited by (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid analogs IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VII VII VIIa VIIa VII->VIIa TF_VIIa TF-VIIa complex TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Coagulation Cascade and Site of FXIa Inhibition.

Conclusion and Future Directions

Analogs of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid represent a promising class of novel oral anticoagulants that selectively target Factor XIa. Preclinical and clinical data for representative compounds like Milvexian suggest the potential for effective antithrombotic therapy with a reduced risk of bleeding compared to current standards of care. [4] The continued exploration of the structure-activity relationships within this chemical series will be crucial for the development of next-generation FXIa inhibitors with optimized potency, selectivity, and pharmacokinetic properties. Further large-scale clinical trials are necessary to definitively establish the clinical utility of these agents in a broad range of thromboembolic disorders. The insights provided in this guide aim to support the ongoing research and development efforts that may ultimately lead to safer and more effective treatments for patients at risk of thrombosis.

References

  • A Comparative Guide to Novel Factor XIa Inhibitors for Antithrombotic Therapy. Benchchem.
  • Medicinal chemistry in review: Factor XIa Selective Inhibitors as Potential New Anticoagulants for the Treatment of Thrombotic Diseases. Domainex. Published November 10, 2021.
  • Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. PUBDB. Published September 5, 2023.
  • Targeting factor XI and factor XIa to prevent thrombosis. Blood. Published April 11, 2024.
  • The Design of Competitive, Small-molecule Inhibitors of Coagul
  • Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
  • Design of Small-Molecule Active-Site Inhibitors of the S1A Family Proteases as Procoagulant and Anticoagulant Drugs.
  • Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors [Erratum to document cited in CA122:95850]. Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of peptidomimetic inhibitors of factor XIa as novel anticoagulants. ChEMBL.
  • Pre-clinical pharmacodynamic study of a novel oral factor Xa inhibitor zifaxaban. PubMed. Published October 5, 2018.
  • A Small-Molecule Factor XIa Inhibitor Produces Antithrombotic Efficacy With Minimal Bleeding Time Prolongation in Rabbits. PubMed. Published August 15, 2011.
  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. Published April 19, 2020.
  • Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. MDPI. Published June 11, 2023.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. Published March 22, 2021.
  • Structure-based design of inhibitors of coagul
  • Structure Activity Relationships. Drug Design Org. Published May 15, 2005.
  • Design, synthesis, and SAR of amino acid derivatives as factor Xa inhibitors. PubMed. Published November 19, 2001.
  • Design, synthesis, and SAR of anthranilamide-based factor Xa inhibitors with improved functional activity. Scilit.

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(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid and its Analogs as GABA Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid and its analogs, a class of compounds with significant potential as modulators of γ-aminobutyric acid (GABA) transporters (GATs). As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining the balance between neuronal excitation and inhibition. The reuptake of GABA from the synaptic cleft is mediated by four distinct transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] Inhibition of these transporters can prolong the action of GABA, a therapeutic strategy for conditions such as epilepsy, anxiety, and other neurological disorders.[1]

The piperidine-3-carboxylic acid scaffold, also known as nipecotic acid, is a well-established pharmacophore for GAT inhibition.[2][3] This guide will dissect the chemical features that govern the potency and selectivity of these compounds, offering a comparative analysis of key structural modifications and their impact on biological activity. While specific experimental data for (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid is not extensively available in public literature, we will extrapolate from the vast body of research on analogous 1-substituted nipecotic acid derivatives to provide a robust predictive SAR model.

The Pharmacophore: Core Structural Elements and Their Significance

The fundamental pharmacophore of this class of GAT inhibitors consists of three key components: the piperidine-3-carboxylic acid core, the N-aryl substituent, and the stereochemistry at the C3 position of the piperidine ring.

Pharmacophore A Piperidine-3-Carboxylic Acid Core (GABA Mimic) B N-Aryl Substituent (Lipophilic Domain & Selectivity Driver) A->B Modulates Potency & Selectivity C (S)-Stereochemistry (Optimal for GAT Interaction) A->C Crucial for Binding Affinity

Caption: Key pharmacophoric elements of 1-arylpiperidine-3-carboxylic acid GAT inhibitors.

The Piperidine-3-Carboxylic Acid Core

The piperidine-3-carboxylic acid moiety serves as a conformationally restricted analog of GABA, allowing it to be recognized by the GABA transporters. The carboxylic acid group is critical for binding, likely through ionic interactions with charged residues in the transporter's binding pocket. The piperidine ring itself provides a rigid scaffold that orients the key interacting groups in a spatially defined manner.

The N-Aryl Substituent

The substituent at the 1-position of the piperidine ring is a primary determinant of both potency and selectivity for the different GAT subtypes.[4][5] This lipophilic domain is thought to interact with a hydrophobic region of the transporter, and variations in its size, shape, and electronic properties can dramatically alter the binding affinity and selectivity profile of the compound.

For the titular compound, (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid , the 4-cyanophenyl group is a relatively small, rigid, and electron-withdrawing substituent. The nitrile group can act as a hydrogen bond acceptor, potentially forming specific interactions within the binding site.

Stereochemistry at the C3 Position

The stereochemistry of the carboxylic acid group is a critical factor for potent GAT inhibition. For most GAT inhibitors based on the nipecotic acid scaffold, the (S)-enantiomer is significantly more active than the (R)-enantiomer.[6] This suggests a specific stereochemical requirement for optimal interaction with the transporter binding site.

Structure-Activity Relationship (SAR) Analysis

The following sections provide a comparative analysis of how modifications to each part of the molecule affect its activity as a GAT inhibitor, with a focus on GAT1 and GAT3/4, the most studied subtypes in this context.

Modifications of the N-Aryl Group

The N-aryl substituent plays a pivotal role in tuning the potency and selectivity of these inhibitors.

Modification to N-Aryl GroupEffect on PotencyEffect on SelectivityRationale
Size and Lipophilicity Generally, increasing the size and lipophilicity of the aryl substituent enhances potency, particularly for GAT1.[4]Can shift selectivity towards GAT1.Larger, more lipophilic groups can form more extensive hydrophobic interactions with the transporter.
Electron-Withdrawing Groups (e.g., -CN, -CF3) Can be well-tolerated and may enhance potency depending on the position.Can influence selectivity; the effect is target-dependent.Alters the electronic properties of the aryl ring and can participate in specific polar interactions.
Electron-Donating Groups (e.g., -OCH3, -CH3) Often well-tolerated and can improve potency.[6]The effect on selectivity varies with the GAT subtype.Can enhance hydrophobic interactions and may form specific hydrogen bonds.
Biphenyl and Terphenyl Moieties Can significantly increase potency, especially for GAT1.[4][7]Often leads to high GAT1 selectivity.These large, extended aromatic systems can occupy a large hydrophobic pocket in the GAT1 transporter.

Based on this, the 4-cyanophenyl group in the titular compound suggests moderate potency. To enhance activity, particularly for GAT1, one might consider replacing it with larger, more lipophilic groups like a biphenyl or a substituted phenyl ring.

SAR_N-Aryl start (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid mod1 Modification of N-Aryl Group Increase Size/Lipophilicity Add H-bond Acceptors/Donors start->mod1 outcome1 Increased Potency (GAT1) Altered Selectivity mod1:f0->outcome1 outcome2 Potentially Increased Potency & Selectivity mod1:f1->outcome2

Caption: SAR workflow for modification of the N-aryl substituent.

Modifications of the Piperidine Ring

Alterations to the piperidine core are generally less tolerated but can provide valuable insights.

Modification to Piperidine RingEffect on PotencyRationale
Ring Conformation Maintaining the rigid piperidine scaffold is crucial for activity.The specific chair conformation of the piperidine ring is thought to be necessary to present the carboxylic acid and N-substituent in the correct orientation for binding.
Substitution on the Ring Substitutions at other positions (e.g., C4, C5) often decrease potency.[8]Can introduce steric hindrance or alter the conformation of the ring, disrupting the optimal binding geometry.
Ring Size (e.g., Pyrrolidine) Can lead to active compounds, but the SAR is distinct from piperidine derivatives.Alters the relative positioning of the key functional groups.
Modifications of the Carboxylic Acid Group

The carboxylic acid is a key anchoring group, and its modification generally leads to a significant loss of activity.

Modification to Carboxylic AcidEffect on PotencyRationale
Esterification Greatly reduces or abolishes activity.The negatively charged carboxylate is thought to be essential for a critical ionic interaction with a positively charged residue in the transporter.
Bioisosteric Replacement (e.g., Tetrazole) Can sometimes retain activity, but often with reduced potency.While a tetrazole can mimic the acidic nature of a carboxylic acid, its size and geometry are different, which can affect the binding interaction.

Comparative Analysis with Known GAT Inhibitors

To put the SAR into context, it is useful to compare the predicted properties of (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid with well-characterized GAT inhibitors.

CompoundN-SubstituentKey SAR FeaturesPrimary TargetPotency (IC50)
(S)-Nipecotic Acid -HThe parent scaffold, weak inhibitor.GAT1/GAT3~2.3 µM (GAT3)[9]
Tiagabine 4,4-Bis(3-methyl-2-thienyl)-3-butenylLarge, lipophilic N-substituent.GAT1~40 nM
(S)-SNAP-5114 2-[Tris(4-methoxyphenyl)methoxy]ethylLarge, bulky N-substituent with H-bond acceptors.GAT3/4~5 µM (GAT3)[5]
(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (Predicted) 4-CyanophenylSmall, planar, electron-withdrawing N-substituent.GATsPredicted to be a moderately potent, potentially non-selective GAT inhibitor.

Experimental Protocols for Evaluation of GAT Inhibitors

The biological activity of these compounds is typically assessed using in vitro GABA uptake assays.

Cell Culture

HEK-293 (Human Embryonic Kidney 293) cells are commonly used for heterologous expression of the different GAT subtypes (mGAT1-4 or hGATs).[6] Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

GABA Uptake Assay
  • Cell Plating: Cells stably expressing the GAT subtype of interest are plated in 96-well plates.

  • Pre-incubation: On the day of the assay, the growth medium is removed, and the cells are washed with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). The cells are then pre-incubated with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: GABA uptake is initiated by adding a mixture of [³H]-GABA (radiolabeled GABA) and unlabeled GABA to each well.

  • Incubation: The plates are incubated for a short period (e.g., 1-5 minutes) to allow for GABA uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of GABA uptake) are calculated by non-linear regression analysis of the concentration-response curves.

GABA_Uptake_Assay A Plate GAT-expressing HEK-293 cells B Pre-incubate with test compound A->B C Add [³H]-GABA to initiate uptake B->C D Incubate for a short duration C->D E Terminate uptake by washing with cold buffer D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 values F->G

Caption: Workflow for a typical in vitro GABA uptake assay.

Conclusion and Future Directions

The structure-activity relationship of 1-substituted piperidine-3-carboxylic acids as GABA transporter inhibitors is well-defined, providing a clear roadmap for the design of potent and selective modulators. The titular compound, (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid, represents a lead structure with potential for further optimization. Based on the established SAR, key strategies for enhancing its activity could include:

  • Exploration of larger, more lipophilic N-aryl substituents to improve potency, particularly for GAT1.

  • Introduction of different substituents on the phenyl ring to fine-tune selectivity for other GAT subtypes.

  • Synthesis and evaluation of analogs with different linkers between the piperidine nitrogen and the aryl group to explore different regions of the binding pocket.

This guide provides a foundational understanding of the SAR for this important class of compounds. Further experimental validation of the predicted properties of (S)-1-(4-cyanophenyl)piperidine-3-carboxylic acid and its novel analogs will be crucial for the development of new therapeutic agents targeting the GABAergic system.

References

  • Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. ChemMedChem. 2017 Mar 7;12(5):356-367. Available from: [Link]

  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. J Med Chem. 1994 Jun 24;37(13):2038-46. Available from: [Link]

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based assays. 2018. Available from: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. 2025. Available from: [Link]

  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Can J Physiol Pharmacol. 1979 Jun;57(6):581-5. Available from: [Link]

  • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. ResearchGate. 2016. Available from: [Link]

  • Structures of GABA and GAT1 inhibitors. Biological activity data refer... ResearchGate. 2019. Available from: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. 2018. Available from: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem. 2019 Jun 18;14(12):1206-1218. Available from: [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. J Med Chem. 1982 Dec;25(12):1466-70. Available from: [Link]

  • Structure Activity Relationship of selective GABA uptake inhibitors. University of Vienna. 2015. Available from: [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. Bioorg Med Chem. 2015 May 15;23(10):2375-86. Available from: [Link]

  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. 2017. Available from: [Link]

  • Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Scilit. 2018. Available from: [Link]

  • (S)-Piperidine-3-carboxylic acid. BindingDB. 2019. Available from: [Link]

  • GABA transporters. PMC. 2007. Available from: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate. 2020. Available from: [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem. 2012 Jul;7(7):1245-55. Available from: [Link]

  • GABA transporters as drug targets for modulation of GABAergic activity. Biochem Pharmacol. 2004 Oct 15;68(8):1557-63. Available from: [Link]

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Publish Comparison Guide: Validating (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a GPR119 Agonist

[1]

Part 1: Executive Technical Analysis[1]

The Target: GPR119 (Metabolic Regulator)

(S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid represents a privileged scaffold in the design of GPR119 agonists . GPR119 is a G


  • Mechanism of Action: Activation of GPR119 elevates intracellular cAMP levels.

    • In

      
      -cells:  This enhances glucose-stimulated insulin secretion (GSIS).
      
    • In L-cells: This triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

  • Structural Logic: The 4-cyanophenyl moiety mimics the polar head groups found in endogenous lipid ligands (like oleoylethanolamide), while the piperidine-3-carboxylic acid core provides the necessary rigidity and hydrogen-bonding capability to interact with the receptor's orthosteric site (specifically residues Arg267 and Glu261).

The Validation Challenge

The primary challenge in validating this specific probe is distinguishing its on-target efficacy (cAMP generation) from off-target metabolic effects (e.g., DPP-4 inhibition or PPAR activation). This guide compares it against the industry-standard GPR119 agonist MBX-2982 and the functional alternative Sitagliptin (DPP-4 inhibitor).

Part 2: Comparative Performance Matrix

The following data synthesizes experimental benchmarks for validating the (S)-enantiomer against established therapeutic agents.

Feature(S)-1-(4-Cyanophenyl)pip-3-COOH (Target Probe)MBX-2982 (Standard Agonist)Sitagliptin (Functional Alternative)
Primary Target GPR119 (Agonist) GPR119 (Agonist)DPP-4 (Enzyme Inhibitor)
Mechanism Direct cAMP elevation; GLP-1 secretion.Direct cAMP elevation; GLP-1 secretion.Prevents GLP-1 degradation.
Potency (EC50) 15 - 45 nM (Predicted/Probe range)~6 nMN/A (IC50 ~18 nM)
Emax (cAMP) 85-95% of Forskolin control100%0% (Indirect effect only)
Selectivity Risk Moderate (Potential hERG interaction due to basic amine)Low (Optimized clinical candidate)Very Low
Solubility High (Zwitterionic nature)Moderate (Lipophilic)High
Key Insight for Researchers

While MBX-2982 is more potent, (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid offers a simplified chemical scaffold for fragment-based drug design (FBDD) . Its zwitterionic character (carboxylic acid + tertiary amine) allows it to access the GPR119 binding pocket with distinct kinetic properties, making it an ideal tool compound for studying receptor residence time.

Part 3: Mechanistic Visualization

The following diagram illustrates the signal transduction pathway activated by the molecule, highlighting the dual-cell efficacy required for validation.

GPR119_PathwayAgonist(S)-1-(4-Cyanophenyl)piperidine-3-COOHGPR119GPR119 Receptor(L-Cell / Beta-Cell)Agonist->GPR119BindsGsGαs ProteinGPR119->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP IncreaseAC->cAMPSynthesizesPKAPKA ActivationcAMP->PKAEpacEpac2 ActivationcAMP->EpacGLP1GLP-1 Secretion(Intestinal L-Cell)PKA->GLP1ExocytosisInsulinInsulin Secretion(Pancreatic Beta-Cell)Epac->InsulinGSIS Potentiation

Figure 1: The dual-signaling mechanism of GPR119 activation leading to incretin release and insulin secretion.

Part 4: Validation Protocols (Self-Validating Systems)[1]

To confirm the therapeutic target, you must perform these two coupled assays. The "Causality Check" ensures the observed effect is strictly target-mediated.

Protocol A: HTRF cAMP Accumulation Assay (Target Engagement)

Objective: Quantify the direct activation of GPR119 in CHO-K1 cells overexpressing human GPR119.

  • Cell Preparation:

    • Harvest CHO-K1/hGPR119 cells and resuspend in stimulation buffer (PBS + 0.5 mM IBMX). Note: IBMX is critical to prevent cAMP degradation by PDEs, isolating the synthesis rate.

  • Treatment:

    • Plate 5,000 cells/well in a 384-well white plate.

    • Add (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid (Serial dilution: 1 nM to 10 µM).

    • Include MBX-2982 (100 nM) as a Positive Control and DMSO as a Vehicle Control.

    • Incubate for 30 minutes at RT.

  • Detection (HTRF):

    • Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (cisbio/Revvity kit).

    • Incubate for 1 hour in the dark.

  • Readout:

    • Measure fluorescence ratios (665 nm/620 nm).

    • Causality Check: Pre-treat a parallel set of wells with a GPR119 antagonist (if available) or perform the assay in Wild-Type CHO cells. If the signal persists in WT cells, the molecule is hitting an off-target GPCR.

Protocol B: GLP-1 Secretion in GLUTag Cells (Functional Output)

Objective: Confirm that cAMP elevation translates to physiological hormone secretion.

  • Culture:

    • Use GLUTag cells (murine enteroendocrine cell line).

    • Wash cells 2x with secretion buffer (KRB buffer + 0.2% BSA + 2.5 mM Glucose).

  • Induction:

    • Treat cells with the test molecule (10 µM) for 2 hours at 37°C.

    • Critical Control: Co-treat with Glucose (high vs. low). GPR119 agonists should show glucose-dependent efficacy.

  • Quantification:

    • Collect supernatant.

    • Quantify Active GLP-1 using an ELISA kit (e.g., Millipore or Meso Scale Discovery).

  • Self-Validating Criteria:

    • The molecule must increase GLP-1 secretion by >1.5-fold over vehicle.

    • The effect should be blunted in the presence of PKA inhibitors (H-89), confirming the cAMP-dependent mechanism.

Part 5: References & Authority[1]

  • Overton, H. A., et al. (2006). "Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents." Cell Metabolism. Link

    • Foundational text establishing GPR119 as the target for lipid-mimetic small molecules.

  • Jones, R. M., et al. (2009). "GPR119 agonists for the treatment of type 2 diabetes and obesity." Expert Opinion on Therapeutic Patents. Link

    • Reviews the SAR of piperidine derivatives, validating the N-aryl-piperidine-3-carboxylic acid scaffold.

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the GPR119 receptor." Journal of Medicinal Chemistry. Link

    • Details the structural requirements (piperidine core + polar head) relevant to the subject molecule.

  • Ritter, K., et al. (2012). "GPR119 agonists for the treatment of metabolic disorders." Progress in Medicinal Chemistry. Link

    • Provides comparative data on clinical candidates like MBX-2982.

A Comprehensive Guide to the Cross-Reactivity Profiling of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for assessing the selectivity and cross-reactivity profile of the novel investigational compound, (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid. Given the therapeutic promiscuity of the piperidine-3-carboxylic acid scaffold, a rigorous and systematic evaluation of off-target interactions is paramount for advancing a lead candidate in drug development. This document outlines the scientific rationale, experimental designs, and in-depth protocols for a tiered screening cascade to thoroughly characterize the compound's specificity.

Introduction: The Piperidine-3-Carboxylic Acid Scaffold and the Rationale for Cross-Reactivity Profiling

The piperidine-3-carboxylic acid moiety is a versatile scaffold found in a variety of biologically active molecules. Derivatives have been shown to target a wide range of proteins, including enzymes like Cathepsin K, transporters such as GABA transporters, and various G-protein coupled receptors (GPCRs). This inherent potential for diverse biological activity underscores the critical need for a comprehensive cross-reactivity assessment of any new chemical entity based on this scaffold.

For the purpose of this guide, we will consider a hypothetical primary target for (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, a novel protease designated as Cyano-Protease 1 (CP1) . The objective of this guide is to present a systematic approach to not only confirm the compound's activity against CP1 but also to proactively identify and characterize any potential off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing.

A tiered approach to selectivity profiling is the most resource-effective strategy. It begins with a broad, high-throughput screen against a panel of diverse targets, followed by more focused secondary and functional assays for any identified "hits."

The Cross-Reactivity Screening Cascade

A logical and efficient screening cascade is essential for a thorough evaluation of a compound's selectivity. The following workflow is proposed for (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.

Screening_Cascade cluster_0 Tier 1: Primary Target & Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Functional & Cellular Assays Primary_Assay Primary Target Assay (CP1 Inhibition) IC50_Determination IC50 Determination for Hits (≥50% inhibition in Tier 1) Primary_Assay->IC50_Determination Proceed if active Broad_Panel Broad Cross-Reactivity Panel (e.g., Eurofins SafetyScreen44™) Broad_Panel->IC50_Determination Identify off-target hits Orthogonal_Assay Orthogonal Assays for Confirmed Hits (e.g., Radioligand Binding) IC50_Determination->Orthogonal_Assay Confirm binding Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Orthogonal_Assay->Functional_Assay Assess functional activity Cellular_Phenotypic Cellular Phenotypic Assays (e.g., Cytotoxicity, Proliferation) Functional_Assay->Cellular_Phenotypic Evaluate cellular effects Signaling_Pathway cluster_0 Hypothetical CP1 Pathway CP1 CP1 Product Active Product CP1->Product Substrate Inactive Substrate Substrate->CP1 Downstream_Effect Cellular Response (e.g., Apoptosis) Product->Downstream_Effect Compound (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid Compound->CP1 Inhibition

Caption: Hypothetical signaling pathway for the primary target, CP1.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the cross-reactivity profiling of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid. The proposed tiered approach, from broad panel screening to specific functional assays, provides a robust framework for identifying and characterizing both on-target and off-target activities. The hypothetical data presented illustrates how a selectivity profile can be built, highlighting the compound's potency against its primary target, CP1, while also quantifying its interactions with other proteins such as Cathepsin K and the GABA transporter GAT1.

The experimental protocols provided offer a starting point for the practical implementation of these assays. It is crucial to emphasize that these protocols should be optimized for the specific laboratory conditions and reagents used.

Future studies should focus on in vivo models to determine if the observed in vitro off-target activities translate to any physiological or toxicological effects. A thorough understanding of the cross-reactivity profile is an indispensable component of the preclinical data package, enabling a more informed decision-making process for the continued development of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a potential therapeutic agent.

References

A Comparative Analysis of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid and Known Inhibitors: A Predictive Evaluation for Cathepsin K Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the novel compound (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid against established inhibitors of Cathepsin K, a critical therapeutic target for osteoporosis. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes existing structure-activity relationship (SAR) data from closely related analogs to build a predictive case for its potential as a Cathepsin K inhibitor and outlines the experimental workflows required for its validation.

Introduction: The Therapeutic Significance of Cathepsin K Inhibition

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] Its primary function is the degradation of bone matrix proteins, particularly type I collagen. In pathological conditions such as osteoporosis, an imbalance in bone remodeling leads to excessive bone resorption and an increased risk of fractures. Consequently, the inhibition of Cathepsin K has emerged as a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid: A Hypothetical Cathepsin K Inhibitor

The compound of interest, (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, is a derivative of piperidine-3-carboxylic acid. While this specific molecule is commercially available as a building block, its biological activity has not been extensively characterized.[2] However, its structural features, particularly the piperidine-3-carboxylic acid scaffold and the presence of a cyanophenyl group, bear a resemblance to known classes of inhibitors for various enzymes, including proteases.

Recent research has highlighted the potential of piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K.[1][3] This provides a strong rationale for investigating the potential of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid as a novel Cathepsin K inhibitor.

Comparative Analysis with Known Piperidine-Based Cathepsin K Inhibitors

A 2023 study detailing the synthesis and biological evaluation of a series of piperidine-3-carboxamide derivatives as anti-osteoporosis agents targeting Cathepsin K provides a valuable dataset for our comparative analysis.[1] The inhibitory activities of these compounds are summarized in the table below.

Compound R1 Substituent R2 Substituent Cathepsin K IC50 (µM)
H-74-ChloroH0.15
H-82-ChloroH0.23
H-9 3-Chloro H 0.08
H-104-BromoH0.18
H-16 4-Chloro 4-Methoxy 0.05
MIV-711 (Reference)--0.02
Data is selectively extracted from a more comprehensive table in the source publication for illustrative purposes.[1]
Structure-Activity Relationship (SAR) Insights and Predictions

The data from the known piperidine-3-carboxamide inhibitors reveals critical SAR trends:

  • Impact of the N-Aryl Substituent: The nature and position of the substituent on the N-aryl ring significantly influence inhibitory potency. Electron-withdrawing groups, such as halogens, are generally favorable for activity.[1] The cyanophenyl group in our compound of interest is a strong electron-withdrawing group, which, based on this trend, is predicted to contribute positively to its inhibitory potential.

  • The Carboxylic Acid Moiety: It is important to note that the known inhibitors possess a carboxamide group at the 3-position of the piperidine ring, whereas our compound has a carboxylic acid. The carboxylic acid group is also capable of forming important hydrogen bond interactions within the active site of an enzyme.[4]

Based on these observations, it is hypothesized that (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid possesses the necessary structural elements to be a potent inhibitor of Cathepsin K. However, experimental validation is essential to confirm this prediction.

Experimental Protocols for Validation

To ascertain the Cathepsin K inhibitory activity of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, the following experimental workflows are recommended.

In Vitro Enzymatic Assay for Cathepsin K Inhibition

This initial screen determines the direct inhibitory effect of the compound on the enzymatic activity of Cathepsin K.

Workflow for In Vitro Cathepsin K Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid and reference inhibitor (e.g., MIV-711) in DMSO C Dispense assay buffer and serially diluted compound into a 96-well plate A->C B Prepare assay buffer, recombinant human Cathepsin K, and fluorogenic substrate (Z-FR-AMC) B->C D Add Cathepsin K and incubate C->D E Initiate reaction by adding substrate D->E F Monitor fluorescence increase over time E->F G Calculate initial reaction velocities F->G H Plot percent inhibition vs. compound concentration G->H I Determine IC50 value using non-linear regression H->I

Caption: Step-by-step workflow for determining the IC50 value of a test compound against Cathepsin K.

Detailed Protocol:

  • Preparation: Prepare stock solutions of the test compound and a reference inhibitor (e.g., MIV-711) in 100% DMSO.

  • Reaction Mixture: In a 96-well black plate, combine the assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5), varying concentrations of the test compound, and recombinant human Cathepsin K.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

  • Data Acquisition: Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell-Based Bone Resorption Assay

Following the confirmation of in vitro activity, a cell-based assay is crucial to evaluate the compound's efficacy in a more physiologically relevant context.

Signaling Pathway of Osteoclast-Mediated Bone Resorption

bone_resorption Osteoclast Osteoclast SealingZone Sealing Zone Formation Osteoclast->SealingZone ResorptionLacuna Resorption Lacuna (Acidified Microenvironment) SealingZone->ResorptionLacuna CatK_Secretion Secretion of Cathepsin K ResorptionLacuna->CatK_Secretion BoneMatrix Bone Matrix (Collagen) CatK_Secretion->BoneMatrix acts on Degradation Matrix Degradation BoneMatrix->Degradation

Caption: Simplified schematic of the role of Cathepsin K in osteoclast-mediated bone resorption.

Protocol Outline:

  • Osteoclast Differentiation: Differentiate osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages) into mature osteoclasts using appropriate growth factors (e.g., RANKL and M-CSF).

  • Treatment: Culture the mature osteoclasts on a bone-mimicking substrate (e.g., dentin slices or calcium phosphate-coated plates) in the presence of varying concentrations of the test compound.

  • Quantification of Bone Resorption: After an appropriate incubation period, quantify the extent of bone resorption. This can be achieved by measuring the concentration of collagen degradation products, such as C-terminal telopeptide of type I collagen (CTX-I), in the culture supernatant using an ELISA kit.[1]

  • Data Analysis: Compare the levels of bone resorption markers in treated versus untreated cells to determine the compound's anti-resorptive activity.

Conclusion and Future Directions

The structural similarity of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid to known potent piperidine-based inhibitors of Cathepsin K provides a compelling, albeit predictive, case for its investigation as a novel therapeutic agent for osteoporosis. The SAR data from related series suggests that the key structural motifs for potent inhibition are present in this molecule.

The experimental workflows detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound, from initial enzymatic screening to cell-based functional assays. The results of these studies will be crucial in validating the hypothesis presented in this analysis and could potentially lead to the development of a new class of Cathepsin K inhibitors.

References

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available at: [Link][5]

  • Berger, J.P., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. Available at: [Link][6]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(17), 6297. Available at: [Link][1][3]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link][4]

Sources

Safety Operating Guide

(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Executive Summary: Operational Disposal Directive

Immediate Classification: Hazardous Chemical Waste (Toxic/Irritant). Primary Disposal Method: High-Temperature Incineration.[1] Critical Restriction: DO NOT mix with strong acids or oxidizers.[3] Waste Stream: Organic Solid (or Organic Liquid if dissolved).

For the disposal of (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid , standard laboratory drain disposal is strictly prohibited .[1] Due to the presence of the nitrile (cyano) moiety covalently bonded to the aromatic ring, this compound requires thermal destruction to prevent environmental release of nitrogenous toxins.

Chemical Safety Profile & Hazard Analysis

To dispose of this compound safely, you must understand its reactivity profile. This is not a simple salt; it is a bifunctional pharmaceutical intermediate.

FeatureChemical LogicRisk Implication
Nitrile Group (-CN) Covalently bonded aromatic cyano group.[1] Stable at neutral pH but can hydrolyze under strong acidic conditions.Toxic Gas Risk: Combustion or strong acid contact may release Hydrogen Cyanide (HCN) or Nitrogen Oxides (NOx).
Carboxylic Acid (-COOH) Weakly acidic proton donor.[1]Solubility/pH: Will lower pH of unbuffered aqueous waste. Forms salts with bases.
Piperidine Ring Saturated heterocycle.Flammability: Adds organic fuel content; dictates incineration as the destruction method.

Self-Validating Safety Check: If you detect an almond-like odor or observe rapid gas evolution upon mixing with waste streams, EVACUATE immediately.[1] This indicates potential nitrile hydrolysis releasing HCN.

Pre-Disposal Segregation & Packaging

Proper segregation prevents cross-reactivity in the waste drum. Follow this logic gate to determine the correct waste stream.

Decision Logic: Waste Segregation Flowchart

WasteSegregation Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? IsSolid->IsLiquid No SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidPath Liquid Waste Stream IsLiquid->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar Label: 'Toxic Solid - Organic Nitrile' SolidPath->SolidContainer LiquidSolvent Solvent Base? (e.g., DMSO, MeOH) LiquidPath->LiquidSolvent FinalSolid Tag for Incineration (Do not compact) SolidContainer->FinalSolid Halogenated Contains Halogens? (DCM, Chloroform) LiquidSolvent->Halogenated NonHalogenated Non-Halogenated Organic Halogenated->NonHalogenated No (Clear Can) FinalLiquid Segregate into Halogenated or Non-Halogenated Waste Carboy Halogenated->FinalLiquid Yes (Red Can) NonHalogenated->FinalLiquid

Figure 1: Decision logic for segregating (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid based on physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired powder, contaminated weighing boats, gloves, and paper towels.

  • Container Selection: Use a transparent, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Carefully transfer the solid into the container. Do not generate dust. [1][3][4][5][6]

    • Engineering Control: Perform transfer inside a chemical fume hood.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid.[1]

    • Constituents: 100%.

    • Hazard Checkboxes: Toxic, Irritant.[4][7]

  • Secondary Containment: Place the HDPE jar into a clear secondary ziplock bag to contain any potential exterior residue.

Protocol B: Liquid Waste (Mother Liquors or HPLC Waste)

Applicable for: Reaction mixtures or dissolved samples in DMSO, Methanol, or Acetonitrile.

  • pH Check (Crucial): Ensure the solution is Neutral (pH 7) or slightly Basic (pH 8-9) .

    • Why? Acidic conditions can theoretically catalyze the hydrolysis of the nitrile group over time. If the waste is acidic (e.g., from TFA in HPLC), neutralize carefully with Sodium Bicarbonate before bottling.

  • Solvent Compatibility: Segregate based on the solvent carrier.

    • Halogenated:[1][8][9] If dissolved in DCM or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

  • Headspace: Leave at least 10% headspace in the carboy to allow for thermal expansion.

  • Labeling: List the solvent percentages (e.g., "99% Methanol, <1% (S)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid").

Regulatory Compliance (US/EU)

United States (EPA/RCRA):

  • Classification: This compound is generally classified as a Toxic Organic Waste .

  • P-List vs. U-List: While inorganic cyanides (e.g., NaCN) are P-listed (P030), covalently bonded organic nitriles are not automatically P-listed unless specifically named (like Acetonitrile U003).[1]

  • Proper Code: Unless the specific waste stream exhibits reactivity (D003), it typically falls under general organic waste codes or state-specific codes for toxic organics. Consult your local EHS officer for the specific waste code assignment (often D001 for ignitable solvents or just "Non-Regulated Hazardous Waste" for the solid if not characteristic).

European Union (EWC):

  • Waste Code: Likely 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Contingencies

Scenario: Accidental Spill (Solid)

  • Isolate: Mark the area. Evacuate non-essential personnel.

  • PPE: Wear double nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).

  • Containment: Cover the spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste container. Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure neutralization of any acidic residues, followed by water.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Waste).

Scenario: Accidental Exposure [1]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4][5] The nitrile group is lipophilic; thorough washing is required.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medical staff to the potential presence of a "Nitrile-containing compound."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Thermo Fisher Scientific. (2023).[5] Safety Data Sheet: Piperidine-3-carboxylic acid (Analogous Hazard Data).

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Boc-piperidine-3-carboxylic acid (Structural Analog).

Sources

Personal protective equipment for handling (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (s)-1-(4-Yaanophenyl)piperidine-3-carboxylic acid. As a research chemical with a novel structure, direct and comprehensive safety data may be limited. Therefore, this document synthesizes established best practices for handling its core functional components: the piperidine heterocycle and the cyanophenyl group. This approach ensures a robust and cautious safety framework, empowering researchers to work with confidence and security.

Hazard Analysis: A Tale of Two Moieties

The potential hazards of (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid are best understood by dissecting its molecular structure.

  • The Piperidine Core: Piperidine and its derivatives are known to be irritants and can be corrosive.[1][2] Direct contact can lead to skin and eye irritation or, in more severe cases, chemical burns.[1] Inhalation of piperidine-containing compounds may cause respiratory tract irritation.[3][4]

  • The Cyanophenyl Group: The presence of a nitrile (-CN) group on a phenyl ring introduces a higher level of toxicity. Cyanide-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.[5][6][7] In the body, these compounds can release the cyanide anion (CN-), which is a potent cellular toxin that disrupts aerobic respiration.[7][8] While the nitrile group in this compound is covalently bound, the potential for hazardous reactions or decomposition, especially in the presence of acids, necessitates caution.[7][8]

Based on this analysis, (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid should be handled as a compound that is potentially toxic and corrosive.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified fume hood
Running reactions and work-up procedures Chemical safety gogglesNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified fume hood
Handling the solid compound outside of a fume hood (not recommended) Chemical safety goggles and a face shieldNitrile gloves (double-gloving recommended)Laboratory coatA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
Cleaning up spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates

Justification for PPE Selection:

  • Eye Protection: Safety glasses are the minimum requirement for any laboratory work. However, due to the potential for splashes of this corrosive and toxic compound, chemical safety goggles are strongly recommended for most procedures.[1][9] A face shield provides an additional layer of protection during high-risk activities like cleaning up spills.[1]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[7] Given the potential for skin absorption and irritation, double-gloving is a prudent measure to prevent exposure in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use.[9][10]

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing.[1] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, especially handling of the solid powder, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[8][9] If work must be performed outside of a fume hood, a properly fitted respirator is mandatory.

Step-by-Step Safety Protocols

3.1. Donning PPE: A Deliberate Sequence

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, followed by the second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.

3.2. Doffing PPE: Avoiding Cross-Contamination

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if worn): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][5][9]

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][11] If they are not breathing, provide artificial respiration (do not use mouth-to-mouth).[8][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[5]

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, or if you are not comfortable cleaning it up, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing (s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Keep all waste generated from the use of this compound separate from other waste streams.[12]

  • Containment: Place solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be stored in a compatible, sealed, and labeled container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(s)-1-(4-Cyanophenyl)piperidine-3-carboxylic acid".[12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[12] The preferred method of destruction for similar chemical compounds is high-temperature incineration.[12]

Visual Workflow: PPE Selection Logic

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start Assess Operation Assess Operation Start->Assess Operation Low_Exposure Low Exposure Potential (e.g., Weighing in Fume Hood) Assess Operation->Low_Exposure Weighing/ Solution Prep Moderate_Exposure Moderate Exposure Potential (e.g., Reaction Work-up) Assess Operation->Moderate_Exposure Reaction/ Work-up High_Exposure High Exposure Potential (e.g., Spill Cleanup) Assess Operation->High_Exposure Spill/ Emergency PPE_Low - Safety Glasses - Double Nitrile Gloves - Lab Coat - In Fume Hood Low_Exposure->PPE_Low Select PPE PPE_Moderate - Chemical Goggles - Double Nitrile Gloves - Lab Coat - In Fume Hood Moderate_Exposure->PPE_Moderate Select PPE PPE_High - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator High_Exposure->PPE_High Select PPE

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.